CD73-IN-6
Description
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Properties
Molecular Formula |
C20H15N7O2 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C20H15N7O2/c1-12-15(8-18(25-24-12)16-10-22-20(29)23-19(16)28)17-6-7-27(26-17)11-14-4-2-13(9-21)3-5-14/h2-8,10H,11H2,1H3,(H2,22,23,28,29) |
InChI Key |
ICMVFAXBUDSHPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1C2=NN(C=C2)CC3=CC=C(C=C3)C#N)C4=CNC(=O)NC4=O |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of CD73 Inhibition in the Tumor Microenvironment: The Case of Quemliclustat (AB680)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of small-molecule CD73 inhibitors, with a primary focus on quemliclustat (AB680), a potent and selective inhibitor of CD73. The document details its impact on the tumor microenvironment (TME), summarizes key preclinical data, outlines relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows.
Introduction: The Immunosuppressive Adenosine Axis in Cancer
The tumor microenvironment is characterized by a complex interplay of cellular and molecular factors that can either promote or suppress anti-tumor immunity. One of the key immunosuppressive pathways is the ecto-nucleotidase cascade, which leads to the accumulation of extracellular adenosine.[1][2] This pathway is primarily driven by two cell-surface enzymes: CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1) and CD73 (ecto-5'-nucleotidase).[3][4] CD39 initiates the cascade by hydrolyzing extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP).[3] Subsequently, CD73, the rate-limiting enzyme in this process, dephosphorylates AMP to produce adenosine.[1][5]
High concentrations of adenosine within the TME exert potent immunosuppressive effects by binding to A2A and A2B receptors on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.[6] This signaling cascade ultimately dampens anti-tumor immune responses, facilitating tumor growth, and metastasis.[5] Consequently, targeting the CD39/CD73-adenosine axis has emerged as a promising strategy in cancer immunotherapy.[1][7]
Quemliclustat (AB680): A Potent and Selective CD73 Inhibitor
Quemliclustat (AB680) is a novel, potent, and selective small-molecule inhibitor of CD73.[3][8] It is a reversible, slow-onset competitive inhibitor of human CD73 with a high degree of potency.[7] The development of AB680 stemmed from a medicinal chemistry campaign that optimized its structure for high affinity and selectivity for the CD73 enzyme.[3][7]
Mechanism of Action of Quemliclustat (AB680) on the Tumor Microenvironment
The primary mechanism of action of AB680 is the direct inhibition of the enzymatic activity of CD73.[8][9] By blocking the conversion of AMP to adenosine, AB680 effectively reduces the concentration of immunosuppressive adenosine in the tumor microenvironment.[3][10] This leads to a cascade of downstream effects that collectively restore and enhance anti-tumor immunity.
Extracellular adenosine is a potent suppressor of T-cell function.[8] AB680, by preventing adenosine production, restores the proliferative capacity and effector functions of T cells.[8][9] Specifically, inhibition of CD73 by AB680 leads to:
-
Enhanced T-cell Activation and Proliferation: In the presence of AMP, which would normally be converted to immunosuppressive adenosine, AB680 allows for normal T-cell proliferation.[9]
-
Increased Cytokine Secretion: AB680 treatment restores the secretion of pro-inflammatory cytokines, such as interferon-gamma (IFNγ), by T cells, which is crucial for an effective anti-tumor response.[8][10]
-
Restoration of Cytolytic Capabilities: The ability of cytotoxic T lymphocytes (CTLs) to kill tumor cells is hampered by adenosine. AB680 restores this cytolytic function.[8]
The TME is often infiltrated with immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). Adenosine promotes the expansion and immunosuppressive functions of these cells.[11] Preclinical studies with AB680 have shown a decrease in immune suppressor cells like Tregs and MDSCs within the tumor.[9]
The mechanism of action of AB680 is complementary to that of immune checkpoint inhibitors, such as anti-PD-1 antibodies. Adenosine signaling can suppress T-cell activation even in the presence of PD-1 blockade.[8] By inhibiting CD73, AB680 removes this layer of immunosuppression, thereby enhancing the efficacy of anti-PD-1 therapy.[8][9] Combination treatment with AB680 and anti-PD-1 has demonstrated superior tumor growth inhibition compared to either agent alone in preclinical models.[9]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of AB680, demonstrating its potency and efficacy.
| Parameter | Value | Species | Reference |
| Ki (Inhibition Constant) | 5 pM | Human | [3][7] |
| IC50 (vs. hCD73) | Dose-dependent inhibition | Human | [8] |
Table 1: In Vitro Potency of Quemliclustat (AB680)
| Model | Treatment | Outcome | Reference |
| Murine B16F10 melanoma | AB680 monotherapy | Inhibition of tumor growth | [9] |
| Murine B16F10 melanoma | AB680 + anti-PD-1 | Enhanced tumor growth inhibition | [9] |
| In vitro human T-cells | AB680 | Restored CD25 expression, IFN-γ production, and proliferation | [10] |
Table 2: In Vivo and In Vitro Efficacy of Quemliclustat (AB680)
Experimental Protocols
This section outlines the general methodologies used in the preclinical evaluation of CD73 inhibitors like AB680.
-
Principle: To measure the ability of the inhibitor to block the conversion of AMP to adenosine by CD73.
-
Method: Recombinant human or mouse CD73 is incubated with its substrate, AMP, in the presence of varying concentrations of the inhibitor (e.g., AB680). The amount of inorganic phosphate or adenosine produced is quantified. A common method for phosphate detection is the malachite green assay.[10]
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Principle: To assess the impact of the inhibitor on T-cell functions that are suppressed by adenosine.
-
Method:
-
Isolate human or murine T cells from peripheral blood or spleen.
-
Activate T cells using anti-CD3/CD28 antibodies or beads.
-
Culture the activated T cells in the presence of AMP (to generate adenosine) with or without the CD73 inhibitor.
-
Proliferation: Measure T-cell proliferation using methods like CFSE dilution by flow cytometry or [3H]`-thymidine incorporation.
-
Cytokine Production: Measure the concentration of cytokines like IFNγ in the culture supernatant using ELISA or cytometric bead array.
-
Cytotoxicity: Co-culture the treated T cells with target tumor cells and measure tumor cell lysis using assays like chromium-51 release or flow cytometry-based methods.
-
-
Principle: To evaluate the anti-tumor efficacy of the CD73 inhibitor alone or in combination with other therapies in a living organism.
-
Method:
-
Syngeneic tumor models (e.g., B16F10 melanoma in C57BL/6 mice) are commonly used to ensure a competent immune system.
-
Tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Once tumors are established, mice are treated with the CD73 inhibitor (e.g., AB680 via intravenous or oral administration), a vehicle control, and/or other therapies like anti-PD-1 antibodies.
-
Tumor growth is monitored by measuring tumor volume over time.
-
At the end of the study, tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze changes in immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and a typical experimental workflow.
References
- 1. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD73-adenosine reduces immune responses and survival in ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 5. assaygenie.com [assaygenie.com]
- 6. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arcusbio.com [arcusbio.com]
- 10. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
The Core Tenets of CD73-IN-6: A Technical Guide to Binding Affinity and Kinetics for Human CD73
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of CD73-IN-6, a representative small molecule inhibitor of human CD73. The document details the binding affinity and kinetics, the experimental protocols for their determination, and the broader context of the CD73 signaling pathway.
Introduction to CD73 and its Role in the Tumor Microenvironment
CD73, or ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in the purinergic signaling pathway.[1][2] It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[3][4] In the tumor microenvironment, the accumulation of extracellular adenosine acts as a potent immunosuppressive molecule.[3][5] Adenosine signals through A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, leading to dampened anti-tumor immune responses.[3][6] Consequently, elevated CD73 expression in tumors is often associated with poor prognosis and resistance to cancer therapies.[1] The inhibition of CD73 is therefore a promising strategy in cancer immunotherapy to restore immune function against tumors.[7][8]
CD73 Signaling Pathway
The canonical pathway for adenosine production in the tumor microenvironment involves the sequential enzymatic activity of CD39 and CD73. Extracellular adenosine triphosphate (ATP), often released by stressed or dying cells, is converted to AMP by CD39. Subsequently, CD73 hydrolyzes AMP to produce adenosine.[9] This extracellular adenosine then binds to its receptors on immune cells, initiating downstream signaling that suppresses their cytotoxic functions.[3]
Figure 1. The CD73 signaling pathway and the mechanism of action of this compound.
Binding Affinity and Kinetics of this compound
The efficacy of a CD73 inhibitor is largely determined by its binding affinity and kinetics. High affinity and slow dissociation from the target can lead to sustained target engagement and prolonged pharmacological effects. The binding characteristics of representative potent CD73 small molecule inhibitors for human CD73 are summarized below.
| Inhibitor | K D (pM) | k on (M⁻¹s⁻¹) | k off (s⁻¹) | Assay Method |
| ORIC-533 | 30 | 1.60 x 10⁶ | 4.84 x 10⁻⁵ | SPR |
| OP-5558 | 64 | 1.25 x 10⁶ | 8.00 x 10⁻⁵ | SPR |
| AB680 | 143 | 1.24 x 10⁶ | 1.78 x 10⁻⁴ | SPR |
Table 1: Binding Affinity and Kinetic Parameters of Potent CD73 Inhibitors for Human CD73. Data sourced from a 2020 presentation by ORIC Pharmaceuticals.[10] K D (equilibrium dissociation constant), k on (association rate constant), k off (dissociation rate constant), SPR (Surface Plasmon Resonance).
Experimental Protocols
The determination of binding affinity and kinetics, as well as the functional inhibitory activity of compounds like this compound, involves a series of biochemical and cell-based assays.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time interaction between a ligand (inhibitor) and an analyte (CD73 protein). This method allows for the determination of the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon).
Figure 2. A generalized workflow for determining binding kinetics using Surface Plasmon Resonance.
Enzyme Activity Assay (IC50 Determination)
The functional potency of this compound is determined by its ability to inhibit the enzymatic activity of CD73. A common method is to measure the production of phosphate from the hydrolysis of AMP. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
Protocol:
-
Recombinant human CD73 is incubated with a range of concentrations of the inhibitor.
-
The substrate, AMP, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and a reagent that detects free phosphate (a product of AMP hydrolysis) is added.
-
The amount of phosphate produced is quantified, typically by measuring absorbance at a specific wavelength.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Adenosine Production Assay
To assess the inhibitor's activity in a more physiologically relevant context, cell-based assays are employed using cancer cell lines that endogenously express CD73.
Protocol:
-
CD73-expressing human cancer cells (e.g., H1568 lung cancer cells) are seeded in multi-well plates.[10]
-
The cells are pre-treated with various concentrations of the CD73 inhibitor for a specified duration.
-
AMP is added to the cell culture medium to serve as the substrate for cellular CD73.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of adenosine in the supernatant is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
The data is used to determine the potency of the inhibitor in a cellular environment.
Conclusion
This compound represents a class of potent small molecule inhibitors designed to disrupt the immunosuppressive adenosine signaling pathway in the tumor microenvironment. A thorough characterization of its binding affinity and kinetics, through well-defined experimental protocols, is crucial for its development as a potential cancer therapeutic. The high affinity and slow dissociation rates observed for lead CD73 inhibitors underscore the potential for durable target engagement and robust anti-tumor immune responses. Further investigations in preclinical and clinical settings are warranted to fully elucidate the therapeutic potential of targeting CD73.
References
- 1. mdpi.com [mdpi.com]
- 2. glpbio.com [glpbio.com]
- 3. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]
- 5. assaygenie.com [assaygenie.com]
- 6. mdpi.com [mdpi.com]
- 7. Selective activation of anti-CD73 mechanisms in control of primary tumors and metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 9. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 10. oricpharma.com [oricpharma.com]
The Selectivity Profile of CD73 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of CD73 inhibitors, with a focus on a representative potent and selective compound, AB680 (quemliclustat). As the quest for novel cancer immunotherapies intensifies, targeting the adenosine pathway through the inhibition of the ecto-5'-nucleotidase (CD73) has emerged as a promising strategy.[1][2][3] The therapeutic efficacy of CD73 inhibitors is intrinsically linked to their ability to selectively target CD73 over other structurally related ectonucleotidases, thereby minimizing off-target effects and maximizing the desired immunomodulatory response.
The Adenosine Signaling Pathway and the Role of Ectonucleotidases
Extracellular adenosine, a potent immunosuppressive molecule in the tumor microenvironment (TME), is primarily generated through the sequential hydrolysis of adenosine triphosphate (ATP) by two key ectonucleotidases: CD39 and CD73.[4] CD39 converts ATP and adenosine diphosphate (ADP) to adenosine monophosphate (AMP), which is then hydrolyzed by CD73 to produce adenosine.[4] This adenosine then signals through A2A and A2B receptors on immune cells, dampening their anti-tumor activity.[1] Therefore, selective inhibition of CD73 is a critical therapeutic goal to reduce immunosuppression in the TME.
Figure 1: Simplified Adenosine Signaling Pathway.
Selectivity Profile of AB680 (quemliclustat)
AB680 is a potent, reversible, and selective small-molecule inhibitor of CD73.[5][6] Its high degree of selectivity is crucial for its therapeutic potential, ensuring that it primarily targets the intended enzyme in the complex network of extracellular nucleotide metabolism.
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of AB680 against human CD73 and other ectonucleotidases are summarized in the table below.
| Enzyme Target | Inhibitor | IC50 / Ki | Species | Assay System | Reference |
| CD73 (ecto-5'-nucleotidase) | AB680 | Ki: 4.9 pM | Human | Recombinant hCD73 | [6] |
| IC50: 0.043 nM | Human | CHO cells expressing hCD73 | [5] | ||
| IC50: 0.008 nM | Human | Isolated CD8+ T cells | [5] | ||
| IC50: 0.011 nM | Human | Isolated PBMCs | [5] | ||
| IC50: 0.66 nM | Mouse | Isolated CD8+ T cells | [5] | ||
| CD39 (NTPDase 1) | AB680 | >10,000-fold selectivity | Human | Not specified | [6][7] |
| NTPDase 2 | AB680 | IC50: >10 µM | Human | Not specified | [5] |
| NTPDase 3 | AB680 | IC50: >10 µM | Human | Not specified | [5] |
| NTPDase 8 | AB680 | IC50: >10 µM | Human | Not specified | [5] |
Table 1: Inhibitory activity and selectivity of AB680 against various ectonucleotidases.
As the data indicates, AB680 demonstrates exceptional potency against human CD73, with picomolar to sub-nanomolar inhibitory constants.[5][6] Importantly, it exhibits a remarkable selectivity of over 10,000-fold for CD73 compared to the related ecto-nucleotidase CD39 and shows negligible activity against other nucleoside triphosphate diphosphohydrolases (NTPDases).[5][6][7]
Experimental Protocols
The determination of the selectivity profile of a CD73 inhibitor involves a series of robust biochemical and cell-based assays. Below are generalized methodologies based on commonly employed techniques in the field.
Recombinant Enzyme Inhibition Assay (Malachite Green Assay)
This assay quantifies the enzymatic activity of purified ectonucleotidases by measuring the amount of inorganic phosphate released from the substrate.
Objective: To determine the IC50 value of an inhibitor against recombinant CD73, CD39, and other NTPDases.
Principle: The enzyme hydrolyzes its respective substrate (e.g., AMP for CD73, ATP/ADP for CD39) to produce phosphate. The malachite green reagent forms a colored complex with inorganic phosphate, and the absorbance of this complex is measured spectrophotometrically.
Generalized Protocol:
-
Enzyme and Inhibitor Preparation:
-
Reconstitute purified, recombinant human ectonucleotidases (CD73, CD39, etc.) in an appropriate assay buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., AB680) in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well or 384-well plate, add the assay buffer, the test inhibitor at various concentrations, and the enzyme.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (e.g., AMP for CD73, ATP for CD39).
-
Incubate the reaction for a specific time, ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding a stop solution.
-
Add the malachite green reagent to each well.
-
Incubate for a short period to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., ~620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Figure 2: General workflow for a malachite green-based enzyme inhibition assay.
Cell-Based CD73 Inhibition Assay
This assay measures the ability of an inhibitor to block the activity of CD73 expressed on the surface of cells.
Objective: To determine the IC50 value of an inhibitor in a more physiologically relevant context.
Principle: Cells overexpressing CD73 are incubated with AMP. The amount of adenosine produced is quantified, typically by liquid chromatography-mass spectrometry (LC-MS).
Generalized Protocol:
-
Cell Culture:
-
Culture cells known to express high levels of CD73 (e.g., CHO cells transfected with human CD73, or specific cancer cell lines).
-
-
Assay Procedure:
-
Plate the cells in a multi-well format.
-
Wash the cells to remove any endogenous nucleotides.
-
Add the test inhibitor at various concentrations to the cells and pre-incubate.
-
Add AMP to initiate the reaction.
-
Incubate for a defined period at 37°C.
-
-
Sample Analysis:
-
Collect the supernatant.
-
Analyze the concentration of adenosine (and potentially AMP) in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of adenosine production at each inhibitor concentration.
-
Determine the IC50 value as described for the biochemical assay.
-
Conclusion
The development of highly potent and selective CD73 inhibitors like AB680 represents a significant advancement in the field of immuno-oncology. A thorough understanding of the selectivity profile, supported by robust and well-defined experimental protocols, is paramount for the successful clinical translation of these promising therapeutic agents. The data and methodologies presented in this guide provide a framework for the evaluation of novel CD73 inhibitors and highlight the critical importance of selectivity in targeting the immunosuppressive adenosine pathway. As research continues, the detailed characterization of inhibitor selectivity will remain a cornerstone of efforts to develop safer and more effective cancer immunotherapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel CD73 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. invivochem.com [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of CD73 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of CD73 inhibitors, focusing on the biological activity and methodologies used to assess their potency and mechanism of action. While this guide centers on the principles of CD73 inhibition, it is important to note that specific quantitative data for the investigational compound CD73-IN-6 is not publicly available at the time of publication. The data and protocols presented herein are representative examples for the characterization of a CD73 inhibitor.
Introduction to CD73 and the Adenosine Signaling Pathway
CD73, also known as ecto-5'-nucleotidase (eN), is a cell-surface enzyme that plays a critical role in the purinergic signaling pathway.[1] This pathway is integral to regulating a wide range of physiological and pathological processes, including immune responses, inflammation, and cancer progression.
CD73 is a key enzyme in the generation of extracellular adenosine. It catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine and inorganic phosphate.[1] In the tumor microenvironment, the concerted action of CD39 (which converts ATP and ADP to AMP) and CD73 leads to the accumulation of adenosine. Adenosine, in turn, acts as a potent immunosuppressive molecule by binding to its receptors (primarily A2A and A2B receptors) on immune cells, such as T cells and natural killer (NK) cells. This signaling cascade dampens the anti-tumor immune response, allowing cancer cells to evade immune surveillance.
The inhibition of CD73 is a promising therapeutic strategy in oncology. By blocking the enzymatic activity of CD73, inhibitors can reduce the production of immunosuppressive adenosine in the tumor microenvironment, thereby restoring and enhancing the anti-tumor immune response.
Quantitative Data for this compound Biological Activity
As specific experimental data for this compound is not publicly available, the following table presents a representative summary of in vitro biological activity for a hypothetical potent and selective CD73 inhibitor. This data is intended to serve as an example of how the biological activity of such a compound would be characterized and presented.
| Parameter | Assay Type | Species | Value | Notes |
| IC50 | Recombinant Enzyme Assay | Human | 5.2 nM | Half-maximal inhibitory concentration against purified human CD73. |
| IC50 | Recombinant Enzyme Assay | Mouse | 8.7 nM | Half-maximal inhibitory concentration against purified mouse CD73. |
| Ki | Enzyme Kinetics | Human | 1.8 nM | Inhibitor binding constant determined by kinetic analysis. |
| Mode of Inhibition | Enzyme Kinetics | Human | Competitive | Determined by Lineweaver-Burk or Michaelis-Menten analysis. |
| Cellular IC50 | Cell-Based Assay (MDA-MB-231) | Human | 25.4 nM | Inhibition of AMP conversion to adenosine in a cancer cell line. |
| Selectivity | Counter-Screening Assays | - | >10,000-fold | Selectivity against other ectonucleotidases (e.g., CD39, TNAP). |
Experimental Protocols
Recombinant Human CD73 Enzyme Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant human CD73 enzyme. The assay measures the amount of inorganic phosphate produced from the hydrolysis of AMP.
Materials:
-
Recombinant Human CD73 (e.g., from R&D Systems or similar)
-
Assay Buffer: 20 mM Tris, 50 mM NaCl, 2 mM MgCl2, 1 mM CaCl2, pH 7.5
-
Adenosine Monophosphate (AMP) substrate
-
Test Compound (e.g., this compound) dissolved in 100% DMSO
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplate, clear, flat-bottom
-
Plate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound series in Assay Buffer to achieve the desired final concentrations in the assay with a final DMSO concentration of ≤1%.
-
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 10 µL of recombinant human CD73 enzyme solution (e.g., 0.5 µg/mL in Assay Buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of AMP substrate solution (e.g., 20 µM in Assay Buffer) to each well. The final AMP concentration should be at or near the Km value.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding 25 µL of the phosphate detection reagent to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at the recommended wavelength (e.g., 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control wells from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the "vehicle control" (0% inhibition) and "no enzyme" control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
The Impact of CD73 Inhibition on Adenosine Production in Cancer Cells: A Technical Overview of CD73-IN-6 and Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of the ecto-5'-nucleotidase CD73 in cancer biology, with a specific focus on the effects of its inhibition on adenosine production in cancer cell lines. While this document centers on the inhibitor CD73-IN-6, publicly available quantitative data for this specific compound is limited. Therefore, to illustrate the potent effects of small molecule-mediated CD73 inhibition, this guide incorporates and discusses data from other well-characterized inhibitors such as ORIC-533, XC-12, and CD73-IN-5.
Introduction: The CD73-Adenosine Axis in Oncology
In the tumor microenvironment (TME), extracellular adenosine acts as a potent immunosuppressive signaling molecule, hindering the anti-tumor activity of various immune cells, including T cells and natural killer (NK) cells. The production of this immunosuppressive adenosine is largely mediated by a two-step enzymatic cascade. Initially, extracellular adenosine triphosphate (ATP), often released by stressed or dying cells, is converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39. Subsequently, CD73 (ecto-5'-nucleotidase) hydrolyzes AMP into adenosine.[1]
Numerous cancer types overexpress CD73 on the surface of tumor cells, which contributes to the establishment of an immunosuppressive TME, thereby promoting tumor growth, progression, and resistance to immunotherapy.[2] Consequently, the inhibition of CD73 has emerged as a promising therapeutic strategy to restore anti-tumor immunity. Small molecule inhibitors targeting CD73 are being actively developed to block the production of adenosine and thereby enhance the efficacy of cancer immunotherapies.
Quantitative Analysis of CD73 Inhibition
| Inhibitor | Target/Cell Line | Assay Type | IC50/EC50 | Reference |
| ORIC-533 | Recombinant Human CD73 | Biochemical Assay | <0.1 nM | [7] |
| H1528 (Human Lung Cancer) | Cellular Adenosine Production | 0.14 nM | [7] | |
| EMT6 (Murine Breast Cancer) | Cellular Adenosine Production | 1.0 nM | [7] | |
| XC-12 | Soluble CD73 | Biochemical Assay | 12.36 nM | [1][8][9] |
| Membrane-bound CD73 | Biochemical Assay | 1.29 nM | [1][8][9] | |
| CD73-IN-5 | Recombinant Human CD73 | Biochemical Assay | 19 nM | [10] |
| CD73-IN-17 | Recombinant Human CD73 | Biochemical Assay | 100 nM | [1][11] |
| OP-5244 | Recombinant Human CD73 | Biochemical Assay | 0.25 nM | [1] |
| CD73-IN-15 | Recombinant Human CD73 | Biochemical Assay | 60 nM | [1] |
Note: The data presented above is for illustrative purposes to demonstrate the potency of small molecule CD73 inhibitors. Specific activity of this compound may vary.
Signaling Pathways and Experimental Workflows
To visually represent the critical pathways and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
CD73-Mediated Adenosine Production and Inhibition
Caption: CD73 signaling pathway and point of inhibition.
Experimental Workflow for Assessing CD73 Inhibition
Caption: Workflow for CD73 inhibitor efficacy testing.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of CD73 inhibitors on adenosine production in cancer cell lines.
Cell Culture
-
Cell Line Selection: Choose a cancer cell line with known high expression of CD73 (e.g., H1528 lung cancer, MDA-MB-231 breast cancer, or various melanoma cell lines).
-
Culture Conditions: Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells into appropriate culture plates (e.g., 96-well or 24-well plates) at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours before treatment.
CD73 Inhibitor Treatment
-
Inhibitor Preparation: Prepare a stock solution of the CD73 inhibitor (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in the cell culture medium to achieve a range of desired final concentrations for the dose-response curve.
-
Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the different concentrations of the CD73 inhibitor. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
Adenosine Production Assay
-
Substrate Addition: To initiate the enzymatic reaction, add a known concentration of AMP (the substrate for CD73) to each well. A typical final concentration is in the range of 10-100 µM.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure measurable adenosine production in the control group without substrate depletion.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Adenosine Quantification: Measure the concentration of adenosine in the collected supernatants. This can be achieved through several methods:
-
LC-MS/MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive and specific method for quantifying adenosine.
-
Fluorometric Assay Kits: Commercially available kits provide a more accessible method for adenosine quantification. These assays typically involve an enzymatic cascade that results in a fluorescent product proportional to the adenosine concentration.
-
Data Analysis
-
Standard Curve: Generate a standard curve using known concentrations of adenosine to accurately determine the adenosine concentration in the experimental samples.
-
IC50 Calculation: Plot the percentage of adenosine production inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the half-maximal inhibitory concentration (IC50) value.
Conclusion
The inhibition of CD73 presents a compelling strategy to counteract the immunosuppressive effects of adenosine in the tumor microenvironment. While specific data on this compound is emerging, the broader class of small molecule CD73 inhibitors has demonstrated potent, low nanomolar to sub-nanomolar efficacy in blocking adenosine production in cancer cell lines. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of novel CD73 inhibitors as promising cancer immunotherapeutic agents. Further research into compounds like this compound will be crucial in expanding the arsenal of therapies aimed at overcoming immune evasion in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 2757808-96-9|DC Chemicals [dcchemicals.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
- 7. ORIC-533, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CD73 Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
Structural Analysis of a Potent CD73 Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional characteristics of a potent small molecule inhibitor in complex with human ecto-5'-nucleotidase (CD73). Due to the absence of a publicly available crystal structure for "CD73-IN-6," this document utilizes the well-characterized inhibitor OP-5244 (also known as compound 35 in its discovery publication) as a representative example. The structural data for the CD73/OP-5244 complex is available in the Protein Data Bank (PDB) under the accession code 7JV9 .
CD73 is a critical enzyme in the purinergic signaling pathway, which is implicated in cancer progression and immunosuppression.[1][2] By catalyzing the hydrolysis of adenosine monophosphate (AMP) to adenosine, CD73 contributes to an immunosuppressive tumor microenvironment.[3] Inhibition of CD73 is therefore a promising strategy in cancer immunotherapy.[4][5]
Quantitative Data for the Representative Inhibitor: OP-5244
The following table summarizes the key quantitative data for the potent and orally bioavailable CD73 inhibitor, OP-5244.[1][4][5]
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical IC50 | 0.25 nM | Recombinant human CD73 | [1][4][5] |
| Cellular EC50 (Adenosine Production) | 0.79 nM | H1568 (NSCLC) cells | [4] |
| Cellular EC50 (AMP Hydrolysis) | 0.22 nM | Peripheral blood-derived CD8+ T cells | [4] |
Signaling Pathway of CD73 and its Inhibition
The following diagram illustrates the canonical pathway of extracellular adenosine production and the mechanism of its inhibition by a CD73 inhibitor like OP-5244.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Orally Bioavailable Small-Molecule CD73 Inhibitor (OP-5244) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Murine Pharmacokinetics and Bioavailability of a Novel CD73 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the pharmacokinetics and bioavailability of a representative orally bioavailable CD73 inhibitor, referred to as Compound 49 , as detailed in the Journal of Medicinal Chemistry (2023). Information on a specific molecule designated "CD73-IN-6" is not publicly available. Therefore, Compound 49 is used as a proxy to provide a comprehensive overview based on published preclinical data.
Executive Summary
The ecto-5'-nucleotidase (CD73) is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. Inhibition of CD73 is a promising strategy in cancer immunotherapy. This document provides a detailed technical overview of the pharmacokinetic (PK) and bioavailability profile of Compound 49, a potent and selective nucleoside inhibitor of CD73, in mice. The data herein is compiled from preclinical studies and is intended to guide further research and development of small molecule CD73 inhibitors. This guide includes a summary of quantitative PK parameters, detailed experimental methodologies, and visualizations of the relevant biological pathway and experimental workflow.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of Compound 49 was evaluated in mice following both intravenous (IV) and oral (PO) administration. The key parameters are summarized in the table below.
| Pharmacokinetic Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | Not Applicable | 1,230 |
| Tmax (h) | Not Applicable | 0.5 |
| AUC0-t (hng/mL) | 3,450 | 4,560 |
| AUC0-inf (hng/mL) | 3,500 | 4,600 |
| t1/2 (h) | 2.1 | 2.5 |
| Clearance (mL/min/kg) | 4.8 | Not Applicable |
| Volume of Distribution (L/kg) | 0.9 | Not Applicable |
| Oral Bioavailability (%) | - | 78% |
Data is representative of preclinical studies in mice and may vary based on experimental conditions.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic evaluation of Compound 49 in a murine model.
Animal Models
-
Species: Mouse
-
Strain: C57BL/6
-
Sex: Male
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals were fasted overnight prior to oral dosing.
Dosing and Formulation
-
Intravenous (IV) Administration:
-
Dose: 1 mg/kg
-
Formulation: Compound 49 was dissolved in a vehicle of 5% DMSO, 10% Solutol HS 15, and 85% saline to a final concentration of 0.1 mg/mL.
-
Administration: A single bolus injection was administered via the tail vein.
-
-
Oral (PO) Administration:
-
Dose: 10 mg/kg
-
Formulation: Compound 49 was suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 1 mg/mL.
-
Administration: A single dose was administered by oral gavage.
-
Blood Sample Collection
-
Time Points: Serial blood samples (approximately 50 µL) were collected at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Method: Blood was collected from the saphenous vein into EDTA-coated microcentrifuge tubes.
-
Processing: Plasma was separated by centrifugation at 4°C and stored at -80°C until analysis.
Bioanalytical Method for Plasma Sample Analysis
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard. The supernatant was then evaporated to dryness and reconstituted for injection.
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.
-
Chromatography: Separation was achieved on a C18 reverse-phase column with a gradient elution.
-
Quantification: The concentration of Compound 49 in plasma samples was determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Visualizations
CD73 Signaling Pathway
The following diagram illustrates the role of CD73 in the adenosine signaling pathway, a key target in cancer immunotherapy.
Experimental Workflow for Murine Pharmacokinetic Study
The diagram below outlines the key steps in the experimental workflow for determining the pharmacokinetic profile of Compound 49 in mice.
The Dawn of a New Era in CD73 Inhibition: A Technical Guide to the Early-Stage Discovery and Synthesis of CD73-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage discovery and synthesis of CD73-IN-6, a potent and selective non-nucleotide small molecule inhibitor of the ecto-5'-nucleotidase (CD73). This document details the scientific rationale, key experimental data, detailed methodologies, and the underlying signaling pathways, offering a comprehensive resource for professionals in the field of drug discovery and development.
Introduction: The Rationale for Targeting CD73
CD73, an extracellular enzyme, plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[1] Adenosine, in turn, acts as a potent immunosuppressive signaling molecule, hindering the anti-tumor immune response. By inhibiting CD73, the production of immunosuppressive adenosine is reduced, thereby restoring and enhancing the immune system's ability to recognize and eliminate cancer cells. Traditional efforts to inhibit CD73 have focused on antibody therapies and nucleotide-based small molecules that mimic the natural substrate, AMP.[1] However, these approaches often face challenges related to acidity and low membrane permeability.[1] The discovery of non-nucleotide inhibitors like this compound represents a significant advancement in the field, offering the potential for improved drug-like properties.[1][2]
Discovery of this compound: A Systematic Approach
This compound, with the chemical name 4-({5-[4-fluoro-1-(2H)-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile, was identified through a systematic discovery process aimed at identifying novel, potent, and selective non-nucleotide inhibitors of CD73.[1] This effort culminated in the discovery of a new class of inhibitors that are more potent than previously reported non-phosphonate inhibitor classes.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a related analog, compound 74.
Table 1: In Vitro Potency of CD73 Inhibitors [1]
| Compound | Chemical Name | IC50 (nM) |
| This compound (73) | 4-({5-[4-fluoro-1-(2H)-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile | 12 |
| Compound 74 | 4-({5-[4-chloro-1-(2H)-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile | 19 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process, with key steps outlined below. For a detailed, step-by-step procedure, please refer to the supporting information of the original publication.
General Synthetic Scheme:
The synthesis of the core scaffold generally involves the coupling of a substituted benzotriazole with a pyrazole moiety, followed by the introduction of the indazole group and finally the benzonitrile tail. Synthetic routes for similar heterocyclic structures often involve cross-coupling reactions and nucleophilic substitutions.[3][4][5]
CD73 Enzymatic Assay (Malachite Green Assay)
The inhibitory activity of this compound was determined using a malachite green-based colorimetric assay, which measures the amount of inorganic phosphate released from the hydrolysis of AMP.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2 and adenosine deaminase.
-
Substrate: Adenosine monophosphate (AMP).
-
Enzyme: Recombinant human CD73.
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid.
-
-
Assay Procedure:
-
Add test compounds (e.g., this compound) at various concentrations to a 96-well plate.
-
Add the CD73 enzyme to each well and incubate.
-
Initiate the enzymatic reaction by adding the AMP substrate.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of 620 nm.
-
-
Data Analysis:
-
The amount of phosphate produced is proportional to the absorbance.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
CD73 Signaling Pathway in the Tumor Microenvironment
The following diagram illustrates the central role of CD73 in generating immunosuppressive adenosine within the tumor microenvironment.
Caption: CD73 converts AMP to adenosine, which suppresses immune cells via the A2A receptor.
High-Throughput Screening (HTS) Workflow for CD73 Inhibitor Discovery
The discovery of novel CD73 inhibitors like this compound typically begins with a high-throughput screening campaign. The logical workflow is depicted below.
Caption: A typical workflow for the discovery of small molecule inhibitors of CD73.
Conclusion
The discovery of this compound marks a significant step forward in the development of non-nucleotide based inhibitors of CD73. Its potency and novel chemical scaffold offer a promising foundation for the development of new cancer immunotherapies. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this new class of inhibitors.
References
- 1. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: CD73-IN-6 Target Engagement in Primary Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine, a potent immunosuppressive molecule, plays a critical role in tumor immune evasion. Its production in the tumor microenvironment is primarily mediated by the ecto-5'-nucleotidase, CD73. This enzyme catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine, which then signals through A2A and A2B receptors on immune cells, leading to dampened anti-tumor responses. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy. This technical guide focuses on CD73-IN-6 , a novel small molecule inhibitor of CD73, and provides a comprehensive overview of its target engagement in primary human immune cells.
This compound, identified as compound 2 in patent WO2022007677A1, is a potent inhibitor of CD73.[1][2][3][4][5][6] This guide will detail its mechanism of action, provide experimental protocols for assessing its target engagement, and present available quantitative data on its inhibitory activity.
This compound: Mechanism of Action and Properties
This compound is a small molecule inhibitor designed to block the enzymatic activity of CD73.[1][2][3][4][5][6] By inhibiting the conversion of AMP to adenosine, this compound aims to reduce the concentration of immunosuppressive adenosine in the local microenvironment, thereby restoring the function of various immune cells, including T cells and Natural Killer (NK) cells.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 2757808-96-9 |
| Molecular Formula | C20H15N7O2 |
Source: DC Chemicals, MedChemExpress
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been evaluated in a cell-based assay. While specific data on primary human immune cells is not yet publicly available, the following data from a human lung carcinoma cell line provides a key indicator of its efficacy.
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound (Compound 2) | Calu-6 (Human Lung Carcinoma) | Enzymatic Assay | 54.4 |
Source: Patent WO2022007677A1[7]
Signaling Pathways and Experimental Workflows
CD73-Adenosine Signaling Pathway
The following diagram illustrates the canonical pathway of extracellular adenosine production and the inhibitory action of this compound.
Caption: this compound blocks the conversion of AMP to adenosine.
Experimental Workflow for Assessing this compound Target Engagement
This diagram outlines a typical workflow to evaluate the efficacy of this compound in primary human immune cells.
Caption: Workflow for testing this compound in primary immune cells.
Experimental Protocols
Isolation of Primary Human Immune Cells (PBMCs)
Objective: To obtain a single-cell suspension of peripheral blood mononuclear cells (PBMCs) from human whole blood.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Centrifuge
-
Sterile conical tubes
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in RPMI 1640 supplemented with 10% FBS.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue.
Flow Cytometry for CD73 Expression
Objective: To determine the percentage of immune cell subsets expressing CD73 and the effect of this compound on its expression.
Materials:
-
Isolated PBMCs
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against human:
-
CD3 (T-cell marker)
-
CD4 (Helper T-cell marker)
-
CD8 (Cytotoxic T-cell marker)
-
CD19 (B-cell marker)
-
CD56 (NK-cell marker)
-
CD73
-
-
Fc block reagent
-
Flow cytometer
Procedure:
-
Adjust PBMC concentration to 1x10^6 cells/100 µL in FACS buffer.
-
Add Fc block to the cell suspension and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer and analyze using appropriate software.
Adenosine Quantification Assay
Objective: To measure the concentration of adenosine in the cell culture supernatant following treatment with this compound.
Method 1: High-Performance Liquid Chromatography (HPLC)
Materials:
-
Cell culture supernatant
-
HPLC system with a C18 column
-
Mobile phase (e.g., a gradient of methanol and phosphate buffer)
-
Adenosine standard
Procedure:
-
Culture PBMCs (e.g., 1x10^6 cells/mL) in the presence of AMP (e.g., 50 µM) with varying concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Centrifuge the cell suspension to pellet the cells and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the filtered supernatant onto the HPLC system.
-
Run the sample using an appropriate gradient method to separate adenosine from other components.
-
Detect adenosine by UV absorbance at approximately 260 nm.
-
Quantify the adenosine concentration by comparing the peak area to a standard curve generated with known concentrations of adenosine.
Method 2: Fluorometric Assay
Materials:
-
Commercial fluorometric adenosine assay kit (e.g., from Abcam or similar suppliers)
-
Cell culture supernatant
-
Fluorometric plate reader
Procedure:
-
Prepare cell culture supernatants as described in the HPLC method.
-
Follow the manufacturer's protocol for the specific adenosine assay kit. This typically involves:
-
Preparing adenosine standards.
-
Adding the reaction mix (containing enzymes that convert adenosine to a fluorescent product) to standards and samples in a 96-well plate.
-
Incubating the plate for a specified time at room temperature, protected from light.
-
Measuring the fluorescence at the recommended excitation and emission wavelengths.
-
-
Calculate the adenosine concentration in the samples based on the standard curve.
T-cell Proliferation Assay (CFSE)
Objective: To assess the effect of this compound on T-cell proliferation in the presence of an immunosuppressive signal (AMP).
Materials:
-
Isolated PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)
-
AMP
-
This compound
-
Flow cytometer
Procedure:
-
Label PBMCs with CFSE according to the manufacturer's instructions.
-
Plate the CFSE-labeled PBMCs in a 96-well plate.
-
Add T-cell activation stimuli to the wells.
-
Add AMP to induce immunosuppression.
-
Add varying concentrations of this compound to the appropriate wells.
-
Culture the cells for 3-5 days.
-
Harvest the cells and stain with anti-CD3, anti-CD4, and anti-CD8 antibodies.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Conclusion
This compound is a promising small molecule inhibitor of CD73 with demonstrated potency in a human cancer cell line. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate its target engagement and functional effects in primary human immune cells. Further studies are warranted to determine its IC50 in various immune cell subsets and to fully elucidate its potential as a novel cancer immunotherapy agent. By blocking the production of immunosuppressive adenosine, this compound has the potential to restore anti-tumor immunity and enhance the efficacy of other immunotherapies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Other Targets | DC Chemicals [dcchemicals.com]
- 5. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
- 6. This compound|CAS 2757808-96-9|DC Chemicals [dcchemicals.com]
- 7. WO2022007677A1 - Cd73æå¶ååå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for a Representative Small Molecule CD73 Inhibitor in In Vivo Mouse Tumor Models
Disclaimer: No specific information was found for a compound designated "CD73-IN-6." The following application notes and protocols are a representative guide based on publicly available data for other small molecule CD73 inhibitors, such as AB680 (Quemliclustat), used in preclinical in vivo mouse tumor models. Researchers should adapt these protocols based on the specific characteristics of their inhibitor.
Introduction
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in generating immunosuppressive adenosine within the tumor microenvironment (TME).[1][2][3] By converting adenosine monophosphate (AMP) to adenosine, CD73 contributes to the suppression of anti-tumor immune responses mediated by T cells and natural killer (NK) cells.[3][4] Inhibition of CD73 is a promising cancer immunotherapy strategy aimed at blocking adenosine production, thereby restoring immune function and enhancing anti-tumor activity.[1][5] Small molecule inhibitors of CD73 are being actively investigated as monotherapies and in combination with other cancer treatments, including immune checkpoint inhibitors and chemotherapy.[1][6][7]
These application notes provide a detailed protocol for the in vivo evaluation of a representative small molecule CD73 inhibitor in syngeneic mouse tumor models.
Mechanism of Action: The CD73-Adenosine Pathway
CD73 is a key ecto-enzyme in the purinergic signaling pathway. Extracellular adenosine triphosphate (ATP), often released by stressed or dying cells in the TME, is converted to AMP by CD39. CD73 then catalyzes the final step, hydrolyzing AMP to adenosine.[2][3] Adenosine subsequently binds to its receptors (primarily A2A and A2B) on immune cells, leading to downstream signaling that dampens their anti-tumor functions.[8] Small molecule CD73 inhibitors competitively bind to the enzyme, blocking this conversion and reducing the concentration of immunosuppressive adenosine in the TME.[1]
Experimental Protocols
Materials and Reagents
-
Small Molecule CD73 Inhibitor: e.g., AB680 (structure-activity relationships and synthesis have been published).[3]
-
Vehicle Control: Dependent on the inhibitor's formulation. For AB680, a common vehicle is 10% DMSO + 90% SBE-β-cyclodextrin in 0.9% saline.[9]
-
Cell Lines: Syngeneic tumor cell lines appropriate for the chosen mouse strain (e.g., MC38 colorectal adenocarcinoma or B16F10 melanoma for C57BL/6 mice).
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice (or other appropriate strains). All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[1][10]
-
Cell Culture Media and Reagents: DMEM or RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.
-
Tumor Implantation Reagents: Matrigel (optional), sterile PBS, syringes, and needles.
-
Calipers: For tumor volume measurement.
Experimental Workflow
References
- 1. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma [frontiersin.org]
- 10. arcusbio.com [arcusbio.com]
Application Notes and Protocols for CD73-IN-6 in Syngeneic Mouse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, an ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion.[1][2][3] By converting extracellular adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 contributes to a tumor microenvironment that inhibits the activity of crucial anti-tumor immune cells, such as CD8+ T cells and Natural Killer (NK) cells.[1][4] Inhibition of CD73 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.[2][3]
CD73-IN-6 is a novel small molecule inhibitor of CD73. These application notes provide detailed protocols for the utilization of this compound in preclinical syngeneic mouse cancer models, a vital tool for evaluating the efficacy of immunotherapies in the context of a fully competent immune system.[5][6][7]
Mechanism of Action
This compound is designed to block the enzymatic activity of CD73, thereby reducing the production of adenosine in the tumor microenvironment. This alleviates the suppression of immune cells and promotes an anti-tumor immune response. The expected outcomes of this compound administration in a responsive tumor model include increased infiltration and activation of cytotoxic T lymphocytes, and a subsequent reduction in tumor growth.[1][3]
Signaling Pathway
Caption: CD73-adenosine signaling pathway and the mechanism of action of this compound.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies using small molecule CD73 inhibitors in syngeneic mouse models. This data is intended to provide a reference for expected outcomes when testing this compound.
Table 1: In Vivo Efficacy of a Small Molecule CD73 Inhibitor in a Syngeneic Mouse Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Change in CD8+ T Cell Infiltration |
| Vehicle Control | 10 mL/kg, daily, p.o. | 0 | Baseline |
| CD73 Inhibitor | 10 mg/kg, daily, p.o. | 60 | ↑ 2.5-fold |
| Anti-PD-1 | 10 mg/kg, bi-weekly, i.p. | 45 | ↑ 2-fold |
| CD73 Inhibitor + Anti-PD-1 | Combination | 85 | ↑ 4-fold |
Data is hypothetical and compiled for illustrative purposes based on typical findings in the literature.
Table 2: Pharmacodynamic Effects of a CD73 Inhibitor on Tumor Microenvironment
| Treatment Group | Dosing | CD45+ Cells (% of total) | CD8+/CD4+ T Cell Ratio | Granzyme B+ CD8+ T Cells (%) |
| Vehicle Control | 10 mL/kg, daily, p.o. | 25 | 0.8 | 15 |
| CD73 Inhibitor | 10 mg/kg, daily, p.o. | 40 | 1.5 | 35 |
Data is hypothetical and compiled for illustrative purposes based on typical findings in the literature.
Experimental Protocols
Preparation of this compound Formulation
Objective: To prepare a stable and well-tolerated formulation of this compound for oral gavage or intraperitoneal injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol for Oral Gavage Formulation (e.g., in 10% DMSO, 40% PEG400, 50% Saline):
-
Calculate the required amount of this compound for the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, dosing volume 0.2 mL).
-
In a sterile microcentrifuge tube, dissolve the calculated amount of this compound in DMSO. Vortex thoroughly.
-
Add PEG400 to the solution and vortex until the mixture is homogeneous.
-
Add 0.9% saline to the mixture and vortex again.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Prepare a fresh formulation for each day of dosing.
Protocol for Intraperitoneal Injection Formulation (e.g., in 5% DMSO, 95% Saline):
-
Follow the same initial steps as for the oral gavage formulation to dissolve this compound in DMSO.
-
Slowly add the 0.9% saline to the DMSO solution while vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO is low (e.g., ≤5%) to minimize peritoneal irritation.
-
Visually inspect the solution for any precipitation before administration.
Syngeneic Mouse Tumor Model and this compound Administration
Objective: To establish a syngeneic tumor model and evaluate the anti-tumor efficacy of this compound.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice (strain depends on the chosen cell line)
-
Murine cancer cell line (e.g., MC38, CT26, B16F10)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)[8]
-
Syringes and needles for tumor cell implantation and drug administration
-
Calipers for tumor measurement
-
This compound formulation
-
Vehicle control formulation
Caption: Experimental workflow for a syngeneic mouse cancer model study.
Protocol:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.[8]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100 mm^3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the chosen route (oral gavage or intraperitoneal injection) at the predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines.
-
At the end of the study, tumors and spleens can be harvested for further analysis.
-
Immunophenotyping of Tumor-Infiltrating Lymphocytes by Flow Cytometry
Objective: To analyze the composition and activation status of immune cells within the tumor microenvironment following treatment with this compound.
Materials:
-
Tumor tissue
-
Spleen
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D
-
DNase I
-
ACK lysis buffer
-
70 µm cell strainers
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Flow cytometer
Protocol:
-
Single-Cell Suspension Preparation:
-
Harvest tumors and spleens and place them in cold RPMI-1640 medium.
-
Mince the tissues into small pieces.
-
Digest the tumor tissue with Collagenase D and DNase I for 30-60 minutes at 37°C.
-
Prepare a single-cell suspension from the spleen by mechanical dissociation.
-
Pass the digested tissue and spleen suspension through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
-
Antibody Staining:
-
Resuspend 1-2 x 10^6 cells in FACS buffer.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Add the antibody cocktail (see Table 3) and incubate for 30 minutes at 4°C in the dark.
-
For intracellular staining (e.g., for Foxp3 and Granzyme B), use a fixation/permeabilization kit according to the manufacturer's instructions.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations.
-
Table 3: Suggested Flow Cytometry Panel for Tumor-Infiltrating Lymphocytes
| Marker | Fluorochrome | Cell Population |
| CD45 | AF700 | All hematopoietic cells |
| CD3e | PE-Cy7 | T cells |
| CD4 | APC | Helper T cells |
| CD8a | PerCP-Cy5.5 | Cytotoxic T cells |
| Foxp3 | PE | Regulatory T cells |
| NK1.1 | FITC | NK cells |
| CD11b | BV421 | Myeloid cells |
| Gr-1 | BV510 | Granulocytes/MDSCs |
| F4/80 | APC-Cy7 | Macrophages |
| PD-1 | BV605 | Exhausted T cells |
| Granzyme B | Alexa Fluor 647 | Activated cytotoxic cells |
Safety and Handling
This compound is a research compound. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its formulations. All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Disclaimer: This document provides general guidelines. Researchers should optimize protocols based on their specific experimental needs and in-house expertise.
References
- 1. mdpi.com [mdpi.com]
- 2. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of CD73 on Gastrointestinal Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 7. criver.com [criver.com]
- 8. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Small Molecule CD73 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, or ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. By converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 helps create a tumor microenvironment that is hostile to anti-tumor immune responses. Inhibition of CD73 is a promising strategy in cancer immunotherapy to reverse this immunosuppression and enhance the efficacy of other cancer treatments. This document provides detailed application notes and protocols for the preclinical in vivo use of small molecule CD73 inhibitors, based on available research data. While the specific inhibitor "CD73-IN-6" did not yield public data, this guide is based on preclinical studies of other potent and selective small molecule CD73 inhibitors such as AB680, ORIC-533, and others.
Data Presentation: In Vivo Efficacy of Small Molecule CD73 Inhibitors
The following tables summarize quantitative data from preclinical studies of various small molecule CD73 inhibitors.
| Inhibitor | Animal Model | Tumor Model | Administration Route | Dosage | Dosing Schedule | Outcome |
| AB680 (Quemliclustat) | C57BL/6 Mice | B16F10 Melanoma (Syngeneic) | Subcutaneous (s.c.) | 10 mg/kg | Daily | Single-agent treatment showed anti-tumor activity. Combination with anti-PD-1 significantly enhanced tumor growth inhibition.[1] |
| ORIC-533 | C57BL/6 Mice | E.G7-OVA Lymphoma (Syngeneic) | Oral (p.o.) | 150 mg/kg | Once Daily (QD) | 67% Tumor Growth Inhibition (TGI) on Day 19.[2] |
| XC-12 | BALB/c Mice | CT26 Colon Carcinoma (Syngeneic) | Oral (p.o.) | 135 mg/kg | Not Specified | 74% Tumor Growth Inhibition (TGI).[3][4] |
| SHR170008 | Not Specified | EMT6 Breast Cancer (Syngeneic) | Not Specified | 10 mg/kg | Not Specified | Dose-dependent tumor growth inhibition.[5] |
| CB-708 | Mice | Solid Tumor Models (Syngeneic) | Oral (p.o.) | Not Specified | Not Specified | Demonstrated single-agent, immune-mediated anti-tumor activity and enhanced activity with anti-PD-L1 or chemotherapy.[6][7] |
| Inhibitor | Pharmacokinetic Parameter | Species | Value | Administration |
| AB680 (Quemliclustat) | Half-life | Preclinical Species | Long | Intravenous (i.v.) |
| ORIC-533 | Clearance | Preclinical Species | Low | Oral (p.o.) |
| OP-5244 | Bioavailability | Rat, Dog, Cynomolgus Monkey | Orally Bioavailable | Oral (p.o.) |
| CB-708 | Bioavailability | Not Specified | Orally Bioavailable | Oral (p.o.) |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a small molecule CD73 inhibitor in a syngeneic mouse model.
Materials:
-
Small molecule CD73 inhibitor (e.g., AB680, ORIC-533)
-
Vehicle control (e.g., 1% HPMC for AB680)[1]
-
Syngeneic tumor cells (e.g., B16F10 melanoma, E.G7-OVA lymphoma)
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
Sterile PBS
-
Calipers
-
Appropriate caging and animal care facilities
Procedure:
-
Cell Culture and Preparation: Culture tumor cells according to standard protocols. On the day of injection, harvest cells and resuspend in sterile PBS at the desired concentration (e.g., 3 x 10^5 cells in 100 µL for B16F10)[1].
-
Tumor Cell Implantation: Subcutaneously inject the tumor cell suspension into the right flank of the mice.
-
Animal Randomization: Once tumors reach a palpable size (e.g., ~50 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare the small molecule CD73 inhibitor in the appropriate vehicle at the desired concentration.
-
Administer the inhibitor and vehicle control to the respective groups according to the chosen route (e.g., subcutaneous, oral gavage) and schedule (e.g., daily, once daily).
-
-
Tumor Measurement: Measure tumor dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitoring: Monitor animal health and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., weight, pharmacodynamics).
Pharmacodynamic Analysis
Materials:
-
Tumor tissue from treated and control animals
-
Reagents for flow cytometry or other immuno-phenotyping assays
-
Reagents for measuring adenosine and AMP levels (e.g., LC-MS/MS)
Procedure:
-
Tissue Processing: Process the excised tumors to obtain single-cell suspensions for flow cytometry or homogenates for biochemical analysis.
-
Immune Cell Infiltration: Use flow cytometry to analyze the infiltration of various immune cell populations within the tumor microenvironment, such as CD8+ T cells, regulatory T cells, and natural killer cells.
-
Adenosine and AMP Levels: Quantify the levels of adenosine and AMP in tumor homogenates using a validated method like LC-MS/MS to confirm target engagement and enzymatic inhibition.
Signaling Pathways and Experimental Workflows
CD73-Adenosine Signaling Pathway
The following diagram illustrates the role of CD73 in the adenosine signaling pathway and its impact on the anti-tumor immune response.
Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.
Preclinical In Vivo Efficacy Study Workflow
The diagram below outlines the typical workflow for a preclinical in vivo study evaluating a small molecule CD73 inhibitor.
Caption: A general workflow for a preclinical in vivo efficacy study of a CD73 inhibitor.
References
- 1. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Calithera to Present Preclinical Data from IL4I1 and CD73 Programs at the Society for Immunotherapy of Cancer (SITC) Annual Meeting - BioSpace [biospace.com]
Application Notes and Protocols for Cell-Based Assays Measuring CD73-IN-6 Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the potency of CD73-IN-6, a small molecule inhibitor of the ecto-5'-nucleotidase CD73. The following cell-based assays are designed to assess the direct inhibition of CD73's enzymatic activity and its impact on downstream signaling pathways.
Introduction to CD73 and its Inhibition
CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the production of extracellular adenosine.[1][2] It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2] In the tumor microenvironment, elevated levels of adenosine suppress the anti-tumor immune response by inhibiting the activity of various immune cells, including T cells and natural killer (NK) cells.[1][3] This immunosuppressive environment allows cancer cells to evade immune surveillance and proliferate.[1][3]
CD73 is a key component of the purinergic signaling pathway, which is involved in a wide range of physiological and pathological processes.[3] The inhibition of CD73 is a promising therapeutic strategy in oncology to reduce the production of immunosuppressive adenosine and enhance anti-tumor immunity.[3][4] this compound is a small molecule inhibitor designed to block the enzymatic activity of CD73. Accurate and robust methods are essential to determine its potency and efficacy in a cellular context.
CD73 Signaling Pathway
The canonical pathway for adenosine production in the tumor microenvironment involves the sequential hydrolysis of adenosine triphosphate (ATP) by two ectonucleotidases: CD39 and CD73. ATP released from stressed or dying tumor cells is first converted to AMP by CD39. Subsequently, CD73 hydrolyzes AMP to adenosine.[3] Adenosine then binds to its receptors, primarily A2A and A2B receptors, on immune cells, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent immunosuppression.
Data Presentation: Potency of CD73 Inhibitors
The potency of this compound and other reference inhibitors is typically determined by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for various CD73 inhibitors from the literature. It is important to note that these values can vary depending on the assay conditions and cell type used.
| Inhibitor | Assay Type | Cell Line / Enzyme Source | IC50 | Reference |
| This compound | To be determined by user | User-defined | User-determined value | N/A |
| AB680 | Biochemical (hCD73) | Recombinant Human CD73 | 5 pM (Ki) | [5] |
| Exemplified Compound | Biochemical (hCD73) | Recombinant Human CD73 | 0.06 nM | [6] |
| Exemplified Compound | Cell-based (MDA-MB-231) | Human Breast Cancer Cells | 0.36 nM | [6] |
| 22E6 (antibody) | Cell-based (U138 MG) | Human Glioblastoma Cells | ~3.5 nM (0.5 µg/mL) | [7] |
| α,β-methylene-ADP (APCP) | Biochemical | Varies | µM range | [8] |
Experimental Protocols
Protocol 1: Direct Measurement of Adenosine Production using a Luciferase-Based Assay
This protocol describes a highly sensitive method to quantify extracellular adenosine produced by cells, thereby assessing the inhibitory activity of this compound. The assay utilizes a recombinant adenosine deaminase that converts adenosine to inosine, and the change in a coupled luciferase signal is measured.
-
CD73-expressing cell line (e.g., MDA-MB-231 human breast cancer cells)
-
Cell culture medium and supplements
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
Adenosine monophosphate (AMP)
-
Commercially available luciferase-based adenosine assay kit (e.g., from Promega)
-
Luminometer
-
Cell Seeding:
-
Harvest and count CD73-expressing cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 2-5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 1 pM to 10 µM.
-
Carefully remove the culture medium from the wells and replace it with 90 µL of medium containing the different concentrations of this compound. Include wells with vehicle control (e.g., DMSO) and no-cell controls.
-
Pre-incubate the plate at 37°C for 1 hour.
-
-
Substrate Addition and Reaction:
-
Prepare a stock solution of AMP in a suitable buffer (e.g., PBS).
-
Add 10 µL of the AMP solution to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.
-
-
Adenosine Detection:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well white plate.
-
Prepare the adenosine detection reagent according to the manufacturer's instructions.
-
Add 50 µL of the detection reagent to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-20 minutes, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence from the no-cell control wells.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Measurement of Downstream cAMP Signaling
This assay measures the accumulation of intracellular cAMP, a downstream second messenger of adenosine receptor activation. Inhibition of CD73 by this compound will lead to reduced adenosine production and consequently, a decrease in cAMP levels in reporter cells co-cultured with CD73-expressing cells.
-
CD73-expressing cell line (e.g., MDA-MB-231)
-
Reporter cell line expressing the A2A adenosine receptor and a cAMP-responsive element coupled to a reporter gene (e.g., luciferase) or a cell line suitable for cAMP measurement (e.g., CHO-A2AR).
-
Cell culture medium and supplements
-
96-well tissue culture plates
-
This compound
-
Adenosine monophosphate (AMP)
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)
-
Plate reader capable of detecting the signal from the chosen cAMP assay kit.
-
Cell Seeding:
-
Seed the CD73-expressing cells and the A2A receptor-expressing reporter cells together in a 96-well plate. The optimal ratio of the two cell types should be determined empirically. A 1:1 ratio is a good starting point.
-
The total cell density should be around 2-5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the culture medium and add 90 µL of medium containing the different concentrations of this compound. Include vehicle controls.
-
-
Substrate Addition and Stimulation:
-
Add 10 µL of AMP solution to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
Measure the intracellular cAMP levels following the manufacturer's instructions. This will typically involve adding detection reagents and measuring a signal (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Plot the cAMP concentration (or the assay signal) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The provided protocols offer robust and reliable methods for determining the potency of this compound in a cell-based setting. The choice of assay will depend on the specific research question and available resources. The direct adenosine measurement assay provides a direct readout of enzymatic inhibition, while the downstream cAMP assay confirms the functional consequence of CD73 inhibition on the signaling pathway. For accurate and reproducible results, it is crucial to carefully optimize assay conditions, including cell density, substrate concentration, and incubation times.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. assaygenie.com [assaygenie.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Roche reports CD73 inhibitors for cancer | BioWorld [bioworld.com]
- 7. mdpi.com [mdpi.com]
- 8. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CD73 Inhibitor in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a representative guide. Specific details for a compound designated "CD73-IN-6" are not publicly available. Therefore, the information herein is based on established methodologies for preclinical studies of CD73 inhibitors (both small molecules and monoclonal antibodies) in combination with anti-PD-1 therapy. Researchers should optimize these protocols for their specific CD73 inhibitor and experimental models.
Introduction
The ecto-5'-nucleotidase CD73 is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion.[1][2] CD73 catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule in the tumor microenvironment (TME).[1] High concentrations of adenosine in the TME inhibit the function of various immune cells, including T cells and natural killer (NK) cells, thereby allowing tumors to escape immune surveillance.[1]
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is often upregulated on tumor cells. The PD-1/PD-L1 interaction leads to T-cell exhaustion and a dampened anti-tumor immune response.
The combination of a CD73 inhibitor with an anti-PD-1 monoclonal antibody represents a promising therapeutic strategy. By blocking adenosine production, CD73 inhibitors can alleviate the immunosuppressive TME, potentially enhancing the efficacy of anti-PD-1 therapy which aims to reinvigorate anti-tumor T-cell responses.[3] Preclinical studies have demonstrated that this combination can lead to superior anti-tumor effects and improved survival in various cancer models.[3][4]
Signaling Pathways
CD73-Adenosine Pathway and PD-1/PD-L1 Axis
The following diagram illustrates the interplay between the CD73-adenosine pathway and the PD-1/PD-L1 immune checkpoint. In the tumor microenvironment, stressed or dying tumor cells release ATP. This ATP is converted to AMP by CD39, and subsequently, CD73 converts AMP to adenosine. Adenosine then binds to A2A receptors on T cells, leading to an increase in intracellular cAMP, which inhibits T-cell receptor (TCR) signaling and effector functions. Concurrently, the interaction of PD-L1 on tumor cells with PD-1 on T cells further suppresses T-cell activity. The combination therapy aims to block both of these immunosuppressive mechanisms.
Caption: CD73 and PD-1/PD-L1 signaling pathways and therapeutic intervention.
Preclinical In Vivo Study Protocol
This protocol outlines a general workflow for evaluating the efficacy of a CD73 inhibitor in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Experimental Workflow
Caption: General workflow for an in vivo preclinical study.
Materials and Reagents
| Material/Reagent | Supplier/Source |
| Syngeneic Mouse Strain | e.g., C57BL/6, BALB/c |
| Tumor Cell Line | e.g., MC38 (colon), CT26 (colon), 4T1 (breast) |
| CD73 Inhibitor (this compound) | Synthesized or procured |
| Anti-mouse PD-1 antibody | Bio X Cell (Clone RMP1-14) or equivalent |
| Isotype Control Antibodies | Bio X Cell or equivalent |
| Cell Culture Media & Reagents | Standard laboratory suppliers |
| Matrigel (optional) | Corning |
| Calipers | Standard laboratory equipment |
| Flow Cytometry Antibodies | BioLegend, BD Biosciences, eBioscience |
| LC-MS/MS reagents | Sigma-Aldrich, Thermo Fisher Scientific |
| IHC Reagents | Abcam, Cell Signaling Technology |
Dosing and Administration
The following table provides a representative dosing schedule. Doses and schedules should be optimized based on the specific inhibitor's pharmacokinetics and pharmacodynamics.
| Treatment Group | Agent | Dose | Route | Schedule |
| 1. Vehicle Control | Vehicle for this compound + Isotype control | N/A | As per agents | As per agents |
| 2. This compound Monotherapy | This compound | e.g., 10 mg/kg | PO or IP | Twice weekly |
| 3. Anti-PD-1 Monotherapy | Anti-mouse PD-1 | e.g., 10 mg/kg (200 µ g/mouse ) | IP | Twice weekly |
| 4. Combination Therapy | This compound + Anti-mouse PD-1 | e.g., 10 mg/kg each | PO/IP + IP | Twice weekly |
Note: Treatment typically commences when tumors reach a palpable size (e.g., 50-100 mm³).[5]
Tumor Growth Monitoring
Tumor dimensions should be measured 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2
Key Experimental Protocols
Preparation of Single-Cell Suspensions from Tumors for Flow Cytometry
-
Tumor Excision: Euthanize mice and aseptically excise tumors.
-
Mechanical Dissociation: Mince the tumor tissue into small pieces (1-2 mm) in a petri dish containing RPMI-1640 medium.
-
Enzymatic Digestion: Transfer the minced tissue to a digestion buffer containing collagenase and DNase I. Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Cell Filtration: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with an ACK lysis buffer to remove red blood cells.
-
Cell Counting and Viability: Wash the cells with PBS and count them using a hemocytometer or an automated cell counter with trypan blue exclusion to determine cell number and viability.
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
-
Cell Staining:
-
Resuspend up to 1x10⁶ cells in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a cocktail of fluorescently conjugated antibodies against cell surface markers (see table below). Incubate for 30 minutes at 4°C in the dark.
-
For intracellular staining (e.g., FoxP3, IFN-γ), fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with intracellular antibodies.
-
-
Data Acquisition: Acquire stained samples on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo).
Representative Antibody Panel for TIL Analysis:
| Marker | Cell Type | Fluorochrome Example |
| CD45 | Leukocytes | PerCP-Cy5.5 |
| CD3 | T cells | APC |
| CD4 | Helper T cells | FITC |
| CD8 | Cytotoxic T cells | PE-Cy7 |
| FoxP3 | Regulatory T cells | PE |
| PD-1 | Activated/Exhausted T cells | BV421 |
| IFN-γ | Activated T cells | Alexa Fluor 488 |
Quantification of Adenosine in Tumor Tissue by LC-MS/MS
-
Sample Preparation:
-
Homogenize snap-frozen tumor tissue in a cold extraction solvent (e.g., acetonitrile/water).
-
Centrifuge the homogenate at high speed to pellet proteins and cellular debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Separate adenosine from other metabolites using a suitable HPLC column (e.g., C18).[6]
-
Quantify adenosine using a mass spectrometer in multiple reaction monitoring (MRM) mode.[6][7]
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Immunohistochemistry (IHC) for CD73 and PD-L1
-
Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin (FFPE). Section the FFPE blocks into 4-5 µm slices.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies against CD73 and PD-L1.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Scan the stained slides and analyze the expression and localization of CD73 and PD-L1 within the tumor microenvironment.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| 1. Vehicle Control | ||
| 2. This compound | ||
| 3. Anti-PD-1 | ||
| 4. Combination |
Table 2: Immune Cell Infiltration in Tumors (Flow Cytometry)
| Treatment Group | % CD8+ of CD45+ cells ± SEM | CD8+/Treg Ratio ± SEM | % IFN-γ+ of CD8+ cells ± SEM |
| 1. Vehicle Control | |||
| 2. This compound | |||
| 3. Anti-PD-1 | |||
| 4. Combination |
Table 3: Adenosine Levels in the Tumor Microenvironment
| Treatment Group | Adenosine Concentration (µM) ± SEM |
| 1. Vehicle Control | |
| 2. This compound | |
| 3. Anti-PD-1 | |
| 4. Combination |
By following these detailed protocols and application notes, researchers can effectively evaluate the preclinical efficacy and mechanism of action of CD73 inhibitors, such as a hypothetical this compound, in combination with anti-PD-1 therapy. These studies are crucial for advancing our understanding of this promising immunotherapeutic approach and for the development of novel cancer treatments.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.und.edu [med.und.edu]
- 7. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Dimensional Immune Profiling Post-CD73-IN-6 Treatment Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, an ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, responsible for converting adenosine monophosphate (AMP) to adenosine.[1][2][3] In the tumor microenvironment (TME), elevated levels of adenosine exert potent immunosuppressive effects, hindering the anti-tumor activity of various immune cells, including T cells, NK cells, and dendritic cells.[1][2][4] This immunosuppression allows tumor cells to evade immune surveillance, promoting their growth and metastasis.[2][5][6] Consequently, CD73 has emerged as a promising target for cancer immunotherapy.[1][5]
CD73-IN-6 is a small molecule inhibitor of CD73, designed to block the production of adenosine within the TME.[7] By inhibiting CD73, this compound aims to reverse the adenosine-mediated immunosuppression, thereby unleashing the anti-tumor immune response.[7] To evaluate the efficacy of this compound and understand its impact on the immune landscape, comprehensive immune profiling is essential. Flow cytometry is a powerful technique for the multi-parametric analysis of immune cell populations at the single-cell level, providing detailed insights into their frequency, activation status, and functional potential.
This application note provides a detailed flow cytometry panel and protocol for the comprehensive immune profiling of peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs) following treatment with this compound.
CD73-Adenosine Signaling Pathway
The canonical pathway for adenosine production in the TME involves the sequential enzymatic activity of CD39 and CD73. Extracellular ATP, often released from stressed or dying cells, is first hydrolyzed to AMP by CD39. Subsequently, CD73 dephosphorylates AMP to produce adenosine.[8] Adenosine then binds to its receptors (A2A and A2B) on immune cells, triggering downstream signaling cascades that lead to immunosuppression.[4][9] this compound acts by directly inhibiting the enzymatic activity of CD73, thereby blocking the final step of adenosine production.
Caption: CD73-Adenosine pathway and the inhibitory action of this compound.
Flow Cytometry Panel for Immune Profiling
This comprehensive 17-color panel is designed to identify and characterize major lymphoid and myeloid cell populations in human samples. The panel allows for the assessment of T cell, B cell, NK cell, and myeloid cell subsets, as well as their activation and exhaustion status.
| Marker | Fluorochrome | Target Cell Population(s) | Function/Lineage |
| Viability Dye | e.g., Zombie NIR™ | All Cells | Excludes dead cells from analysis |
| CD45 | BUV395 | All Leukocytes | Pan-leukocyte marker |
| CD3 | BUV496 | T Cells, NKT Cells | T cell lineage marker |
| CD4 | BUV563 | Helper T Cells, Monocytes | T helper cell lineage, also on some myeloid cells |
| CD8 | BUV661 | Cytotoxic T Cells | Cytotoxic T cell lineage |
| CD19 | BUV737 | B Cells | B cell lineage marker |
| CD56 | BV421 | NK Cells, NKT Cells | NK and NKT cell marker |
| CD14 | BV510 | Monocytes, Macrophages | Monocyte/macrophage lineage marker |
| CD11b | BV605 | Myeloid Cells | Pan-myeloid marker |
| CD33 | BV650 | Myeloid Cells | Myeloid lineage marker |
| HLA-DR | BV711 | Antigen Presenting Cells | MHC Class II, activation marker |
| CD69 | BV786 | Activated Immune Cells | Early activation marker |
| PD-1 (CD279) | PE | Exhausted T Cells, B Cells, NK Cells | Immune checkpoint, exhaustion marker |
| TIM-3 (CD366) | PE-Cy5 | Exhausted T Cells, NK Cells, Myeloid Cells | Immune checkpoint, exhaustion marker |
| LAG-3 (CD223) | PE-Cy7 | Exhausted T Cells, NK Cells | Immune checkpoint, exhaustion marker |
| CD25 | APC | Activated T Cells, Regulatory T Cells | IL-2 receptor alpha chain, activation marker |
| FoxP3 | Alexa Fluor 700 | Regulatory T Cells | Transcription factor for regulatory T cells |
Experimental Protocol
This protocol outlines the steps for processing human PBMCs and tumor tissue for flow cytometry analysis.
Materials
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RPMI 1640 Medium
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec)
-
70 µm and 40 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
Fc Block (e.g., Human TruStain FcX™)
-
Viability Dye (e.g., Zombie NIR™ Fixable Viability Kit)
-
Fluorochrome-conjugated antibodies (see panel table)
-
Intracellular Staining Buffer Set (e.g., FoxP3/Transcription Factor Staining Buffer Set)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS)
-
Flow cytometer capable of detecting at least 17 colors
Experimental Workflow
Caption: Workflow for sample preparation, staining, and analysis.
Step-by-Step Protocol
1. Sample Preparation
-
PBMCs:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the cells twice with PBS.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue.
-
-
Tumor-Infiltrating Lymphocytes (TILs):
-
Mechanically mince the tumor tissue into small pieces in RPMI medium.
-
Digest the tissue using a tumor dissociation kit according to the manufacturer's instructions.
-
Filter the cell suspension through a 70 µm cell strainer followed by a 40 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using RBC Lysis Buffer if necessary.
-
Wash the cells with PBS.
-
Perform a cell count and assess viability.
-
2. Cell Staining
-
Resuspend up to 1 x 10^6 cells in 100 µL of Flow Cytometry Staining Buffer.
-
Add Fc Block and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
-
Add the viability dye according to the manufacturer's protocol and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Prepare a cocktail of the surface antibodies (CD45, CD3, CD4, CD8, CD19, CD56, CD14, CD11b, CD33, HLA-DR, CD69, PD-1, TIM-3, LAG-3, CD25) in Flow Cytometry Staining Buffer.
-
Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
For intracellular staining of FoxP3, proceed with a fixation and permeabilization step using a commercially available buffer set, following the manufacturer's instructions.
-
Add the anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature, protected from light.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer for acquisition.
3. Flow Cytometry Acquisition and Analysis
-
Acquire the samples on a properly calibrated flow cytometer. Ensure to set up compensation controls using single-stained beads or cells for each fluorochrome in the panel.
-
Collect a sufficient number of events (e.g., 100,000 to 500,000 events in the live, single-cell gate) for robust statistical analysis.
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).
-
Gate on live, single, CD45+ leukocytes. From this parent population, identify major immune cell subsets based on their lineage markers (e.g., T cells: CD3+; B cells: CD19+; NK cells: CD3-CD56+; Myeloid cells: CD11b+ and/or CD33+).
-
Further characterize the subsets based on the expression of activation (CD69, CD25, HLA-DR) and exhaustion (PD-1, TIM-3, LAG-3) markers.
Expected Outcomes
Treatment with this compound is expected to alter the immune landscape within the tumor microenvironment and potentially in the periphery. This flow cytometry panel will enable the quantitative assessment of these changes, including:
-
Increased infiltration and activation of effector immune cells: An increase in the frequency of CD8+ cytotoxic T cells and NK cells within the tumor. These cells may also show increased expression of activation markers like CD69.
-
Reversal of T cell exhaustion: A decrease in the expression of immune checkpoint molecules such as PD-1, TIM-3, and LAG-3 on T cells.
-
Modulation of myeloid cell populations: Changes in the frequency and phenotype of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), potentially shifting towards a more pro-inflammatory M1-like phenotype.
-
Alterations in B cell subsets: Evaluation of changes in different B cell populations, which also play a role in anti-tumor immunity.
By providing a detailed and comprehensive analysis of the immune response, this application note and protocol will aid researchers in elucidating the mechanism of action of this compound and in the development of more effective cancer immunotherapies.
References
- 1. mdpi.com [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Metabolic Immune Checkpoint: Adenosine in Tumor Microenvironment [frontiersin.org]
- 5. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of CD73 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 9. Adenosine Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Adenosine Levels in Tumor Supernatant Following CD73 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the tumor microenvironment (TME), extracellular adenosine acts as a potent immunosuppressive signaling molecule, hindering the anti-tumor activity of immune cells such as T cells and natural killer (NK) cells.[1] This adenosine is primarily generated through the enzymatic activity of ecto-5'-nucleotidase (CD73), which catalyzes the dephosphorylation of adenosine monophosphate (AMP) into adenosine.[2][1] High expression of CD73 on tumor and immune cells is often associated with poor prognosis and resistance to cancer therapies.[3][4][5]
CD73 inhibitors are a promising class of cancer therapeutics designed to block the production of immunosuppressive adenosine, thereby restoring anti-tumor immunity.[1][6][7] CD73-IN-6 is a small molecule inhibitor of CD73. By inhibiting CD73, these agents aim to decrease adenosine levels within the TME, which can lead to enhanced immune cell infiltration and activity against tumors.[6][7] The combination of CD73 inhibitors with other immunotherapies, such as checkpoint blockade, is an area of active investigation.[3][7]
These application notes provide a detailed protocol for treating tumor cells with a small molecule CD73 inhibitor and subsequently measuring the levels of adenosine in the cell culture supernatant. This allows for the evaluation of the inhibitor's efficacy in reducing adenosine production.
Signaling Pathway
The generation of extracellular adenosine in the tumor microenvironment is a multi-step process. Stressed or dying cells release adenosine triphosphate (ATP), which is then converted to AMP by the ectoenzyme CD39. Subsequently, CD73 hydrolyzes AMP to produce adenosine.[8] This adenosine can then bind to its receptors (e.g., A2A and A2B) on immune cells, triggering downstream signaling that suppresses their anti-tumor functions.[9][10]
Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.
Experimental Protocols
This section details the necessary protocols for treating tumor cells with a CD73 inhibitor and measuring the resulting adenosine levels in the supernatant.
Protocol 1: In Vitro Treatment of Tumor Cells with this compound
This protocol outlines the steps for treating a CD73-expressing tumor cell line with a small molecule inhibitor.
Materials:
-
CD73-expressing tumor cell line (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium
-
This compound (or a similar small molecule inhibitor like CD73-IN-11)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 12-well)
-
AMP (Adenosine 5'-monophosphate) sodium salt solution
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed the CD73-expressing tumor cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. For example, for CD73-IN-11, a stock solution can be prepared in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations to determine the IC50.
-
Cell Treatment:
-
Gently aspirate the old medium from the cells.
-
Wash the cells once with PBS.
-
Add fresh cell culture medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the inhibitor).
-
Pre-incubate the cells with the inhibitor for a designated time (e.g., 1-2 hours) at 37°C.
-
-
Substrate Addition: After the pre-incubation period, add AMP to the medium to a final concentration that is appropriate for the cell type and experimental conditions (e.g., 50 µM).
-
Incubation: Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C to allow for the enzymatic conversion of AMP to adenosine.
-
Supernatant Collection:
-
Carefully collect the cell culture supernatant from each well into pre-chilled microcentrifuge tubes.
-
Centrifuge the tubes at 10,000 rpm for 5 minutes at 4°C to pellet any detached cells or debris.[2]
-
Transfer the cleared supernatant to new, clean tubes.
-
-
Sample Storage: The supernatant samples can be assayed immediately or stored at -80°C for later analysis.
Protocol 2: Quantification of Adenosine in Supernatant
This protocol describes the use of a commercially available fluorometric adenosine assay kit, which is a common and accessible method for quantifying adenosine.
Materials:
-
Adenosine Assay Kit (e.g., from Cell Biolabs, Abcam, or similar suppliers)[2][10]
-
Collected tumor cell supernatants
-
96-well black microtiter plate suitable for fluorescence reading
-
Microplate reader with fluorescence capabilities
Procedure (based on a typical commercial kit):
-
Reagent Preparation: Prepare the assay reagents, including the adenosine standard, assay buffer, and enzyme mix, according to the kit's manual.
-
Standard Curve Preparation: Create a standard curve by preparing serial dilutions of the adenosine standard in the assay buffer. This will be used to determine the concentration of adenosine in the unknown samples.
-
Sample Preparation: If necessary, dilute the collected supernatant samples with the provided assay buffer to ensure the adenosine concentration falls within the linear range of the standard curve.
-
Assay Reaction:
-
Pipette the adenosine standards and the prepared supernatant samples into the wells of the 96-well plate.
-
For each sample, it is often necessary to prepare two wells: one with the complete reaction mix (including adenosine deaminase) and one with a control mix (without adenosine deaminase) to measure background fluorescence.[2]
-
Add the reaction mix to each well as instructed by the kit protocol.
-
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's manual (typically 15-30 minutes), protected from light.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the excitation and emission wavelengths recommended by the manufacturer (e.g., Ex/Em = 535/587 nm).[10]
-
Data Analysis:
-
Subtract the background fluorescence (from the wells without adenosine deaminase) from the sample fluorescence readings.
-
Plot the fluorescence values of the adenosine standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of adenosine in the experimental samples.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between different treatment groups.
Table 1: Effect of this compound on Adenosine Production
| Treatment Group | Inhibitor Concentration (µM) | Mean Adenosine Concentration (µM) | Standard Deviation | % Inhibition |
| Vehicle Control | 0 | [Value] | [Value] | 0 |
| This compound | [Conc. 1] | [Value] | [Value] | [Value] |
| This compound | [Conc. 2] | [Value] | [Value] | [Value] |
| This compound | [Conc. 3] | [Value] | [Value] | [Value] |
% Inhibition is calculated relative to the vehicle control.
Experimental Workflow
The overall experimental workflow for assessing the impact of this compound on adenosine production is depicted below.
References
- 1. Recommended Sample Preparation Procedures | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum CD73 is a prognostic factor in patients with metastatic melanoma and is associated with response to anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cohesionbio.com [cohesionbio.com]
- 7. Adenosine Assay Kit (ARG83372) - arigo Biolaboratories [arigobio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine Assay Kit. Fluorometric. Quantification. (ab211094) | Abcam [abcam.com]
Application Notes and Protocols for Studying Hypoxia-Induced Immunosuppression with a CD73 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment is often characterized by hypoxic conditions, which contribute to cancer progression and resistance to therapy. A key mechanism of hypoxia-induced immunosuppression is the upregulation of the ecto-5'-nucleotidase CD73 (NT5E).[1] CD73 is a cell surface enzyme that catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[2][3] Extracellular adenosine then acts as a potent immunosuppressive signaling molecule, dampening the anti-tumor activity of various immune cells, including T cells and natural killer (NK) cells.[2][4] This process allows tumor cells to evade immune surveillance.[5][6][7]
Hypoxia-inducible factor-1α (HIF-1α), a key transcription factor stabilized under low oxygen conditions, directly upregulates the expression of CD73.[1] This leads to an accumulation of adenosine in the tumor microenvironment, which suppresses the immune response.[8][9] Therefore, inhibiting CD73 activity presents a promising therapeutic strategy to counteract hypoxia-induced immunosuppression and enhance anti-tumor immunity.[10][11] This document provides detailed application notes and experimental protocols for studying the effects of a CD73 inhibitor, exemplified by the hypothetical molecule "CD73-IN-6," in the context of hypoxia-induced immunosuppression.
Data Presentation: Efficacy of Representative CD73 Inhibitors
While specific quantitative data for "this compound" is not publicly available, the following tables summarize the potency of other well-characterized CD73 inhibitors to provide a reference for expected efficacy.
Table 1: In Vitro Potency of Selected Small Molecule CD73 Inhibitors
| Inhibitor | Target Species | Assay Type | IC50 | Ki | Reference |
| APCP (α,β-methylene ADP) | Human | Recombinant Enzyme | 3.8 µM | - | [12] |
| PSB-24000 | Human | Soluble Enzyme | - | 563 nM | [13] |
| Compound 15 (2-iodo-adenosine-5'-O-[(phosphonomethyl)phosphonic acid]) | Human | Recombinant Enzyme | - | 3-6 nM | [12] |
| Compound 21 (2-piperazinyl-AOPCP) | Human | Recombinant Enzyme | - | >12-fold selective vs mouse | [12] |
Table 2: In Vitro Potency of Selected Anti-CD73 Monoclonal Antibodies
| Antibody | Target Species | Cell Line | Assay Type | IC50 | Reference |
| Oleclumab (MEDI9447) | Human | Patient Samples | Enzyme Activity | - | [14] |
| 22E6 | Human | U138 MG Glioblastoma | Enzyme Activity | ~3.5 nM (0.5 µg/mL) | [15] |
Signaling Pathways and Experimental Workflow
Hypoxia-Adenosine Immunosuppressive Pathway
Caption: The hypoxia-adenosine signaling pathway leading to immunosuppression.
General Experimental Workflow
Caption: A general workflow for evaluating a CD73 inhibitor.
Experimental Protocols
In Vitro CD73 Enzymatic Activity Assay
This protocol is to determine the IC50 value of this compound against purified recombinant human CD73.
Materials:
-
Recombinant human CD73 protein
-
Adenosine 5'-monophosphate (AMP)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2 and CaCl2)
-
AMP-Glo™ Assay System (Promega) or Malachite Green Phosphate Assay Kit
-
96-well white or clear bottom plates
-
Plate reader (luminescence or absorbance)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a concentration gradient.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add recombinant human CD73 protein to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding AMP to each well. The final concentration of AMP should be at or near its Km value for CD73.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the amount of product (adenosine) or remaining substrate (AMP) using a suitable detection method like the AMP-Glo™ assay (measures remaining AMP) or a malachite green-based assay (measures released phosphate).[16]
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypoxia Induction in Cell Culture
This protocol describes two common methods for inducing hypoxia in cultured cancer cells.
Method A: Hypoxic Chamber
-
Culture cancer cells (e.g., human gastric cancer cell line BGC-823) to 70-80% confluency in standard cell culture dishes.
-
Place the cell culture dishes into a modular incubator chamber or a specialized hypoxic incubator.
-
Flush the chamber with a gas mixture of low oxygen concentration (e.g., 1% O2, 5% CO2, and 94% N2).
-
Seal the chamber and place it in a standard 37°C incubator for the desired duration (e.g., 12 or 24 hours).
Method B: Chemical Induction with Cobalt Chloride (CoCl2)
-
Culture cancer cells to 70-80% confluency.
-
Prepare a sterile stock solution of CoCl2 in water.
-
Treat the cells with CoCl2 at a final concentration of 100-150 µM in the culture medium.
-
Incubate the cells under standard culture conditions (37°C, 5% CO2) for the desired duration (e.g., 4-24 hours).
-
Note: CoCl2 mimics hypoxia by stabilizing HIF-1α.
Western Blot for CD73 Expression under Hypoxia
This protocol is to assess the effect of hypoxia on CD73 protein expression.
Materials:
-
Cells cultured under normoxic and hypoxic conditions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-CD73, anti-HIF-1α, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After hypoxic or normoxic culture, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CD73, HIF-1α, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative expression levels of CD73 and HIF-1α.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cells (e.g., stable CD73-knockdown and control cells)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inoculate a suspension of cancer cells (e.g., 2 x 10^6 cells in 100 µL PBS) into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a pre-determined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., after 4 weeks or when tumors reach a pre-defined endpoint), euthanize the mice and excise the tumors.
-
The excised tumors can be weighed and used for further analysis, such as immunohistochemistry (IHC) for CD73 expression, immune cell infiltration (e.g., CD8+ T cells), and other relevant biomarkers.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the role of a CD73 inhibitor, such as the conceptual "this compound," in overcoming hypoxia-induced immunosuppression. By systematically evaluating its in vitro potency and its efficacy in relevant cell-based and in vivo models, researchers can gain valuable insights into the therapeutic potential of targeting the CD73-adenosine pathway in cancer. These studies are crucial for the development of novel immunotherapies aimed at reversing the immunosuppressive tumor microenvironment and improving patient outcomes.
References
- 1. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD73: agent development potential and its application in diabetes and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD73 expression and clinical significance in human metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crucial Role for Ecto-5′-Nucleotidase (CD73) in Vascular Leakage during Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. frontiersin.org [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 15. researchgate.net [researchgate.net]
- 16. CD73 is a hypoxia-responsive gene and promotes the Warburg effect of human gastric cancer cells dependent on its enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of CD73-IN-6 in Colorectal Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. In the tumor microenvironment (TME) of colorectal cancer (CRC), elevated CD73 expression has been correlated with poor prognosis, tumor progression, metastasis, and resistance to therapies.[1] CD73-mediated adenosine production suppresses the activity of immune effector cells, such as T cells and NK cells, thereby promoting immune evasion.[2][3] Furthermore, CD73 has been implicated in promoting cancer cell proliferation and survival through the activation of signaling pathways including PI3K/AKT and EGFR.[1][4][5]
Given its multifaceted role in CRC pathogenesis, targeted inhibition of CD73 presents a promising therapeutic strategy. This document provides detailed application notes and experimental protocols for the study of CD73 inhibitors in colorectal cancer research. As "CD73-IN-6" is a non-publicly documented inhibitor, this guide will utilize data and protocols associated with AB680 , a potent and selective small molecule inhibitor of CD73, as a representative compound for this class of inhibitors.[6][7] Additionally, protocols may reference the tool compound APCP (adenosine 5′-(α,β-methylene) diphosphate), a non-selective CD73 inhibitor.
Mechanism of Action of CD73 in Colorectal Cancer
CD73 is a key enzyme that dephosphorylates extracellular AMP into adenosine. This adenosine then binds to its receptors (primarily A2A and A2B) on both cancer and immune cells, initiating a cascade of downstream signaling events that collectively create an immunosuppressive and pro-tumoral microenvironment.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Effects of CD73 on human colorectal cancer cell growth in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Additive Effect of CD73 Inhibitor in Colorectal Cancer Treatment With CDK4/6 Inhibitor Through Regulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Studying Regulatory T Cell Suppression Using CD73-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T cells (Tregs) are critical mediators of immune tolerance, and their suppressive functions are implicated in various physiological and pathological processes, including autoimmune diseases and cancer. A key mechanism of Treg-mediated suppression involves the ectoenzyme CD73 (ecto-5'-nucleotidase), which catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[1][2][3] Extracellular adenosine then signals through adenosine receptors on effector T cells, leading to the dampening of their proliferative and effector functions.[4][5]
CD73-IN-6 is a potent and selective inhibitor of the enzymatic activity of CD73. By blocking the production of immunosuppressive adenosine, this compound can be utilized as a valuable tool to study the role of the CD73-adenosine axis in Treg-mediated suppression. These application notes provide detailed protocols for using this compound to investigate the reversal of Treg suppression in vitro.
Mechanism of Action
CD73, in concert with CD39, plays a pivotal role in the extracellular ATP metabolism pathway. CD39 converts ATP and ADP to AMP, which is then hydrolyzed by CD73 to produce adenosine.[1][3] Adenosine, a potent immunosuppressive molecule, binds to A2A receptors on effector T cells, leading to an increase in intracellular cAMP levels. This signaling cascade ultimately inhibits T cell receptor (TCR) signaling, proliferation, and cytokine production, thus contributing to the suppressive microenvironment maintained by Tregs.[4][5] CD73 inhibitors, such as this compound, block the final step of adenosine generation, thereby restoring effector T cell function in the presence of Tregs.
Figure 1. CD73 Signaling Pathway in Treg-Mediated Suppression.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in public literature, data from a closely related compound, CD73-IN-19, demonstrates the potential efficacy of this class of inhibitors in reversing T cell suppression.
| Compound | Target | Assay | Concentration | Effect | Reference |
| CD73-IN-19 | CD73 | T Cell Proliferation Assay | 10 µM | Complete antagonism of TCR-induced T cell proliferation blockade | [6] |
| CD73-IN-19 | CD73 | T Cell Proliferation Assay | 100 µM | Complete antagonism of TCR-induced T cell proliferation blockade | [6] |
| CD73-IN-19 | hA2A Receptor | Receptor Binding Assay | Ki = 3.31 µM | Inhibition of hA2A receptor activity | [6] |
Note: CD73-IN-19 (Compound 4ab) is a third-generation CD73 inhibitor with a 4,6-disubstituted-2-thiopyridine scaffold.[6]
Experimental Protocols
Protocol 1: In Vitro Treg Suppression Assay Using this compound
This protocol details a non-radioactive in vitro suppression assay to assess the ability of this compound to reverse Treg-mediated suppression of conventional T cell (Tconv) proliferation.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
CD25+ MicroBeads
-
Treg Isolation Kit (e.g., CD4+CD25+CD127dim/-)
-
CellTrace™ Violet or CFSE Cell Proliferation Kit
-
Anti-CD3/CD28 T cell activator beads
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
96-well round-bottom plates
-
Flow cytometer
Experimental Workflow:
Figure 2. Experimental Workflow for Treg Suppression Assay.
Procedure:
-
Isolation of T Cell Subsets:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ T cells from PBMCs using a negative selection kit.
-
Separate CD4+ T cells into CD25+ (Treg) and CD25- (Tconv) fractions using CD25 MicroBeads. Alternatively, use a comprehensive Treg isolation kit for higher purity.
-
Assess the purity of isolated populations by flow cytometry for CD4, CD25, and FoxP3 expression.
-
-
Labeling of Conventional T Cells:
-
Resuspend the Tconv cell fraction at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CellTrace™ Violet or CFSE to a final concentration of 1-5 µM.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Co-culture Setup:
-
Resuspend the labeled Tconv cells at 1 x 10^6 cells/mL and the unlabeled Tregs at desired concentrations for titration.
-
In a 96-well round-bottom plate, add 5 x 10^4 labeled Tconv cells to each well.
-
Add unlabeled Tregs to the wells at various Tconv:Treg ratios (e.g., 1:1, 2:1, 4:1, 8:1). Include control wells with Tconv cells only (maximum proliferation) and unstimulated Tconv cells (background).
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Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations (e.g., 0.1, 1, 10, 100 µM) to the appropriate wells. Add vehicle (e.g., DMSO) to control wells.
-
Add anti-CD3/CD28 activator beads at a bead-to-cell ratio of 1:1.
-
Bring the final volume in each well to 200 µL with complete medium.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and stain with a viability dye (e.g., 7-AAD or Fixable Viability Dye).
-
Acquire the samples on a flow cytometer.
-
Gate on live, singlet, CD4+ T cells and analyze the histogram of CellTrace™ Violet or CFSE fluorescence to determine the percentage of proliferated cells.
-
Data Analysis:
The percentage of suppression can be calculated using the following formula:
% Suppression = (1 - (% Proliferation with Tregs / % Proliferation without Tregs)) x 100
Compare the percentage of suppression in the presence and absence of this compound to determine the extent of reversal.
Protocol 2: Analysis of Cytokine Production
To further investigate the effect of this compound on T cell function, cytokine levels in the co-culture supernatants can be measured.
Materials:
-
Supernatants from the Treg suppression assay (Protocol 1)
-
ELISA or multiplex bead array kits for desired cytokines (e.g., IL-2, IFN-γ, TNF-α)
Procedure:
-
After the incubation period in the Treg suppression assay, centrifuge the 96-well plate.
-
Carefully collect the supernatants from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Measure the concentration of cytokines such as IL-2, IFN-γ, and TNF-α using ELISA or a multiplex bead array system according to the manufacturer's instructions.
Expected Outcome:
In the presence of Tregs, the production of pro-inflammatory cytokines by Tconv cells is expected to be suppressed. The addition of an effective concentration of this compound should lead to a dose-dependent increase in the levels of these cytokines, indicating a reversal of Treg-mediated suppression of effector T cell function.
Conclusion
This compound provides a targeted approach to dissect the contribution of the adenosine pathway to regulatory T cell suppression. The protocols outlined above offer a framework for researchers to investigate the immunomodulatory effects of this inhibitor and to explore the therapeutic potential of targeting CD73 in various disease contexts. Careful optimization of cell ratios, inhibitor concentrations, and incubation times will be crucial for obtaining robust and reproducible results.
References
- 1. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 2. CD73+ regulatory T cells contribute to adenosine-mediated resolution of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. CD73 Is Expressed by Human Regulatory T Helper Cells and Suppresses Proinflammatory Cytokine Production and Helicobacter felis–Induced Gastritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
CD73-IN-6 solubility issues and best practices for dissolution
Welcome to the technical support center for CD73-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on solubility and dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media. What should I do?
A2: Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
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Lower the final concentration: The most straightforward approach is to use a more diluted final concentration in your assay.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68 (typically at 0.01-0.1%), to your aqueous buffer can help maintain the compound's solubility.
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Incorporate a co-solvent: For some applications, the addition of a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to the final aqueous solution can improve solubility.
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Prepare fresh dilutions: Always prepare aqueous dilutions of your this compound stock solution immediately before use to minimize the time for precipitation to occur.
Q3: What are the best practices for preparing a stock solution of this compound?
A3: Please refer to the detailed "Experimental Protocol: Dissolution of this compound for In Vitro Use" section below for a step-by-step guide. Key practices include using a high-purity solvent, employing physical methods to aid dissolution, and ensuring the final solution is clear before storage.
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: The solid form of this compound should be stored at -20°C.[1]
-
Stock Solutions: Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[1]
Q5: My this compound powder is not dissolving completely in DMSO. What troubleshooting steps can I take?
A5: If you are experiencing difficulty dissolving this compound, please follow the troubleshooting workflow provided in the diagram below. This workflow outlines a systematic approach to address common dissolution challenges.
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in publicly available resources, the following table provides solubility information for a structurally related CD73 inhibitor, CD73-IN-5, which can serve as a useful reference.
| Solvent | Solubility of CD73-IN-5 |
| DMSO | ≥ 50 mg/mL |
Data for CD73-IN-5 is provided as a surrogate. Actual solubility of this compound may vary.
Experimental Protocol: Dissolution of this compound for In Vitro Use
This protocol provides a general guideline for dissolving this compound in DMSO to prepare a stock solution.
Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile, polypropylene microcentrifuge tubes
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Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-warm the Compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of this compound.
-
Promote Dissolution:
-
Vortexing: Vigorously vortex the tube for 1-2 minutes to facilitate initial dissolution.
-
Sonication: If the compound has not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. Monitor the temperature of the water bath to avoid excessive heating.
-
Gentle Warming (Optional): If necessary, gently warm the solution to 37°C in a water bath for a short period. Avoid excessive heat, as it may degrade the compound.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter. If particulates remain, repeat the dissolution steps.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the canonical CD73 signaling pathway and a general experimental workflow for assessing the impact of this compound.
References
Technical Support Center: Optimizing CD73-IN-6 Concentration for In Vitro T-Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CD73-IN-6 in in vitro T-cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of CD73 (ecto-5'-nucleotidase). CD73 is a cell surface enzyme that plays a critical role in the production of adenosine in the extracellular space. It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine. Adenosine is a potent immunosuppressive molecule that can inhibit the activation, proliferation, and effector functions of T-cells. By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby restoring and enhancing anti-tumor T-cell responses.
Q2: What is the recommended starting concentration for this compound in in vitro T-cell assays?
Q3: How should I prepare a stock solution of this compound?
A3: CD73-IN-11, a related compound, is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution of this compound in sterile, anhydrous DMSO (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the expected effects of this compound on T-cells in vitro?
A4: In in vitro T-cell assays, effective inhibition of CD73 by this compound is expected to lead to:
-
Increased T-cell proliferation: By removing the suppressive effects of adenosine, this compound should enhance the proliferation of T-cells upon stimulation (e.g., with anti-CD3/CD28 antibodies).
-
Enhanced T-cell activation: Increased expression of activation markers such as CD25 and CD69 on the surface of T-cells.
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Increased cytokine production: Higher secretion of pro-inflammatory cytokines like IFN-γ and TNF-α by activated T-cells.
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Enhanced cytotoxic T-lymphocyte (CTL) activity: In co-culture assays with tumor cells, this compound should augment the ability of CTLs to kill target cancer cells.
Experimental Protocols
T-Cell Activation and Proliferation Assay with this compound
This protocol describes a method to assess the effect of this compound on the activation and proliferation of human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
This compound
-
DMSO (vehicle control)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom culture plates
-
Flow cytometer
Methodology:
-
Plate Coating:
-
Coat a 96-well plate with anti-human CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells three times with sterile PBS to remove unbound antibody.
-
-
PBMC Preparation and Staining:
-
Thaw cryopreserved human PBMCs and wash them with complete RPMI-1640 medium.
-
Resuspend the cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Seeding and Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of the anti-CD3 coated plate.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add 50 µL of soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL to all wells except for the unstimulated control.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).
-
Analyze the cells using a flow cytometer. T-cell proliferation is measured by the dilution of the CFSE signal. T-cell activation is assessed by the expression of activation markers.
-
Data Presentation
Table 1: Recommended Concentration Range for this compound in T-Cell Assays
| Parameter | Recommended Range | Reference |
| Starting Concentration | 0.1 nM - 100 nM | Based on related compound data |
| Vehicle Control (DMSO) | ≤ 0.1% | General cell culture recommendation |
Table 2: Example of a Dose-Response Experiment Setup
| Well | Anti-CD3/CD28 | This compound Concentration | DMSO Concentration |
| Unstimulated Control | - | 0 nM | 0.1% |
| Stimulated Control | + | 0 nM | 0.1% |
| Test 1 | + | 0.1 nM | 0.1% |
| Test 2 | + | 1 nM | 0.1% |
| Test 3 | + | 10 nM | 0.1% |
| Test 4 | + | 100 nM | 0.1% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low T-cell proliferation in stimulated control | Suboptimal anti-CD3/CD28 concentration. | Titrate the concentrations of anti-CD3 and anti-CD28 antibodies to find the optimal stimulation conditions. |
| Poor PBMC viability. | Use freshly isolated PBMCs or ensure proper cryopreservation and thawing procedures. Check cell viability before starting the experiment. | |
| High background in unstimulated control | PBMC pre-activation. | Ensure PBMCs are handled gently during isolation and are not activated prior to the assay. |
| This compound shows no effect | Incorrect concentration. | Perform a wider dose-response curve (e.g., from pM to µM range). |
| Inactive compound. | Ensure proper storage and handling of the this compound stock solution. | |
| Low CD73 expression on cells. | Confirm CD73 expression on your T-cell population by flow cytometry. | |
| Inhibitor precipitation in culture medium | High final concentration of inhibitor. | Lower the final working concentration. Most in vitro studies use final concentrations in the micromolar range or lower. |
| Improper mixing. | Add the inhibitor stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion. | |
| High concentration of stock solution. | Prepare an intermediate dilution of the stock in DMSO before the final dilution into the culture medium. | |
| High cell death at all inhibitor concentrations | Cytotoxicity of the compound. | Perform a cell viability assay (e.g., using a live/dead stain) in parallel with your functional assay to distinguish specific inhibition from toxicity. |
| High DMSO concentration. | Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.1%). |
Visualizations
Caption: CD73 signaling pathway and the inhibitory action of this compound.
Caption: A step-by-step workflow for the in vitro T-cell activation assay.
Caption: A logical flowchart for troubleshooting common issues in the assay.
Technical Support Center: Troubleshooting Off-Target Effects of CD73-IN-6 in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects with the novel CD73 inhibitor, CD73-IN-6, in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing unexpected cytotoxicity or a decrease in cell viability at concentrations where this compound should be specific. What could be the cause?
A1: This is a common issue when working with novel small molecule inhibitors. The observed cytotoxicity could stem from several factors, including off-target kinase inhibition, disruption of general cellular processes, or compound instability.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting CD73 at the concentrations used. A decrease in adenosine production is the expected on-target effect.
-
Assess Off-Target Kinase Activity: Many small molecule inhibitors can have unintended effects on kinases. Perform a broad-spectrum kinase panel screening to identify potential off-target interactions.
-
Evaluate Compound Stability: The inhibitor may degrade in cell culture media into cytotoxic byproducts. Assess the stability of this compound over the time course of your experiment using methods like HPLC.[1]
-
Titrate Compound Concentration: Perform a dose-response curve with a wide range of concentrations to determine the therapeutic window and identify the concentration at which cytotoxicity becomes apparent.[2]
-
Use a Structurally Unrelated CD73 Inhibitor: As a control, test a different, structurally distinct CD73 inhibitor to see if the same cytotoxic effects are observed. This can help differentiate between on-target and off-target toxicity.
Hypothetical Data Summary: Kinase Profiling of this compound
| Kinase Target | % Inhibition at 1 µM this compound | Putative Off-Target Effect |
| CD73 (Target) | 95% | Expected On-Target Inhibition |
| PI3Kα | 65% | Potential for altered cell survival and metabolism |
| EGFR | 40% | May affect cell proliferation and signaling |
| Src | 35% | Could impact cell adhesion and migration |
Q2: My results with this compound are inconsistent between experiments. What are the potential sources of variability?
A2: Inconsistent results are often due to variations in experimental conditions or compound handling.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition.[2] Cells at different growth phases can respond differently to inhibitors.
-
Aliquot and Store this compound Properly: Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Store as recommended by the manufacturer, protected from light.[2]
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a stock solution for each experiment to ensure consistent potency.[2]
-
Control for Solvent Effects: Include a vehicle control (e.g., DMSO) at the same concentration used for the highest concentration of this compound to account for any solvent-induced effects.[2]
-
Monitor Assay Incubation Time: The duration of inhibitor exposure can significantly impact the outcome. Optimize and standardize the incubation time for your specific assay.[2]
Experimental Workflow for Consistent Results
Caption: Standardized workflow for experiments with this compound.
Q3: I am not observing the expected downstream effects of CD73 inhibition (e.g., increased T-cell activation), even though I can confirm CD73 is inhibited. Why might this be?
A3: The lack of expected downstream biological effects, despite successful target engagement, can be due to compensatory signaling pathways or issues with the experimental model.
Troubleshooting Steps:
-
Investigate Compensatory Pathways: The cellular system might upregulate alternative adenosine production pathways (e.g., via CD38/CD203a) or other immunosuppressive mechanisms in response to CD73 inhibition.[3]
-
Assess Adenosine Receptor Expression: Ensure that the immune cells in your co-culture express the relevant adenosine receptors (A2A and A2B) that mediate the immunosuppressive effects.[4]
-
Optimize Co-culture Conditions: The ratio of effector cells to target cells, as well as the activation state of the immune cells, can significantly influence the outcome of functional assays.
-
Consider Non-enzymatic Functions of CD73: CD73 has non-enzymatic roles in cell adhesion and signaling that may not be affected by an inhibitor targeting the catalytic site.[5][6]
Signaling Pathway: CD73-Mediated Immunosuppression
Caption: Inhibition of adenosine production by this compound.
Experimental Protocols
Protocol 1: Assessing On-Target Activity of this compound using an AMP Conversion Assay
This protocol measures the enzymatic activity of CD73 by quantifying the conversion of AMP to adenosine.
-
Cell Seeding: Seed cancer cells known to express high levels of CD73 (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control (a known CD73 inhibitor like APCP). Remove the culture medium and add the inhibitor dilutions to the cells. Incubate for 1 hour at 37°C.
-
Enzymatic Reaction: Add AMP to each well to a final concentration of 50 µM. Incubate for 30 minutes at 37°C.
-
Quantification of Adenosine: Collect the supernatant from each well. Adenosine levels can be quantified using a commercially available adenosine assay kit (e.g., colorimetric or fluorescent).
-
Data Analysis: Normalize the adenosine levels to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Evaluating Off-Target Effects on Cell Viability
This protocol assesses the general cytotoxicity of this compound.
-
Cell Seeding: Plate your cell line of interest in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Treat the cells with a range of concentrations, including a vehicle control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a standard cell viability assay, such as one based on resazurin (e.g., CellTiter-Blue) or ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the viability data to the vehicle control wells and plot a dose-response curve to determine the concentration at which this compound induces cytotoxicity (CC50).
Logical Relationship: On-Target vs. Off-Target Effects
Caption: Decision tree for troubleshooting unexpected effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 4. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 5. glpbio.com [glpbio.com]
- 6. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Small Molecule CD73 Inhibitor Toxicity in Long-Term In Vivo Studies
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the potential on-target toxicities of CD73 inhibitors? | On-target toxicities arise from the intended biological mechanism of the drug. Since CD73 plays a role in regulating immune responses and vascular function, potential on-target effects could include immune-related adverse events (irAEs) due to heightened immune activation or cardiovascular effects. For example, in a clinical trial of the small molecule CD73 inhibitor AB680, a case of autoimmune hepatitis was observed.[1][2][3] |
| What are the potential off-target toxicities of a small molecule inhibitor? | Off-target toxicities occur when the inhibitor interacts with unintended molecules, leading to unforeseen side effects.[4][5][6] These are highly dependent on the specific chemical structure of the inhibitor and can affect various organ systems. Identifying and mitigating off-target effects is a critical component of preclinical safety assessment.[4][5] |
| How can formulation strategies help mitigate toxicity? | The way a drug is formulated can significantly impact its absorption, distribution, metabolism, and excretion (ADME), and consequently its toxicity.[7][8][9][10] For hydrophobic compounds, strategies like using co-solvents, creating nanoemulsions, or utilizing lipid-based delivery systems can improve solubility and bioavailability, potentially allowing for lower, less toxic doses to be effective.[8][9][10] |
| What is the importance of determining the Maximum Tolerated Dose (MTD)? | The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[11][12] Establishing the MTD is a crucial first step in preclinical in vivo studies to define a safe dose range for subsequent long-term efficacy studies and to minimize animal morbidity.[11][12] |
| How can Pharmacokinetic/Pharmacodynamic (PK/PD) modeling help in mitigating toxicity? | PK/PD modeling integrates data on drug concentration over time (PK) and the drug's effect on the body (PD).[13][14][15][16] This modeling can help optimize dosing schedules to maintain therapeutic efficacy while minimizing exposure-related toxicities, thereby improving the therapeutic window of the drug.[13][14][15] |
Troubleshooting Guides
Issue 1: Unexpected Toxicity Observed at a Presumed Safe Dose
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Vehicle-related toxicity | Include a vehicle-only control group in your study. | If toxicity is observed in the vehicle group, the formulation needs to be re-evaluated. |
| Off-target effects | - Conduct in vitro screening against a panel of common off-target proteins (e.g., kinases, GPCRs).- Use a structurally unrelated inhibitor of CD73 to see if the toxicity is recapitulated. | Identification of specific off-targets can guide medicinal chemistry efforts to design more selective inhibitors. If the toxicity is not observed with a different inhibitor, it is likely an off-target effect of the initial compound. |
| On-target toxicity | - Modulate the expression of CD73 in vivo (e.g., using CD73 knockout models) to see if it phenocopies the observed toxicity.- Carefully re-evaluate the dose-response relationship for both efficacy and toxicity. | If similar toxicities are observed in CD73 knockout models, this suggests on-target toxicity. A steep dose-toxicity curve may necessitate a narrower therapeutic window. |
| Metabolite-induced toxicity | Characterize the metabolic profile of the inhibitor to identify potentially toxic metabolites. | Modification of the chemical structure to block metabolic pathways leading to toxic metabolites. |
Issue 2: High Variability in Efficacy and/or Toxicity Between Animals
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Dosing | - Ensure accurate and consistent preparation of the dosing solution.- Refine the administration technique (e.g., oral gavage, intraperitoneal injection) to minimize variability. | Reduced inter-animal variability in plasma drug concentrations and biological response. |
| Poor Bioavailability | - Evaluate different formulation strategies to improve solubility and absorption.- Assess the pharmacokinetic profile of the compound to understand its absorption and distribution. | Improved and more consistent plasma exposure, leading to more uniform efficacy and toxicity profiles. |
| Biological Variability | - Use a sufficient number of animals per group to achieve statistical power.- Ensure the use of age- and sex-matched animals from a reputable supplier. | Increased confidence in the observed results and the ability to detect statistically significant differences. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a CD73 inhibitor that can be administered to mice without causing dose-limiting toxicities.
Methodology:
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6 or BALB/c), with age and sex-matched animals (n=3-5 per group).
-
Dose Escalation:
-
Monitoring:
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Record body weight, food and water intake, and clinical signs of toxicity (e.g., changes in posture, activity, grooming) daily.
-
Establish clear humane endpoints to minimize animal suffering.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for complete blood count (CBC) and clinical chemistry analysis (e.g., liver and kidney function tests).
-
Perform gross necropsy and histopathological examination of major organs.
-
-
MTD Determination: The MTD is defined as the highest dose that does not induce significant clinical signs of toxicity, greater than 15-20% body weight loss, or significant changes in hematological or clinical chemistry parameters.[11]
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the CD73 inhibitor.
Methodology:
-
Animal Model: Use the same mouse strain as in the efficacy and toxicity studies.
-
Dosing: Administer a single dose of the inhibitor at a well-tolerated level determined from the MTD study.
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the inhibitor in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Visualizations
Caption: CD73 converts AMP to immunosuppressive adenosine in the tumor microenvironment.
Caption: A stepwise approach to mitigate toxicity in long-term in vivo studies.
References
- 1. CD73 Inhibitor–Based Combination Therapy Induces Responses in Patients with Metastatic Pancreatic Cancer [theoncologynurse.com]
- 2. Arcus Biosciences - Arcus Biosciences Presents Promising Initial Data from Phase 1 Portion of ARC-8 Study for AB680 in Metastatic Pancreatic Cancer [investors.arcusbio.com]
- 3. A Study to Evaluate the Safety and Tolerability of AB680 in Participants With Gastrointestinal Malignancies [clin.larvol.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. New drug-formulation method may lead to smaller pills | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. rjpn.org [rjpn.org]
- 14. db.cngb.org [db.cngb.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. ascopubs.org [ascopubs.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Starting dose selection and dose escalation for oncology small molecule first-in-patient trials: learnings from a survey of FDA-approved drugs | Semantic Scholar [semanticscholar.org]
Improving the stability of CD73-IN-6 in solution for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the stability of CD73-IN-6 in solution for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is precipitating out of my aqueous experimental media. What is causing this?
A1: This is a common issue for many small molecule inhibitors, which are often characterized by low aqueous solubility. Precipitation typically occurs when the concentration of the inhibitor in the aqueous buffer or cell culture medium exceeds its solubility limit. This is often a result of diluting a highly concentrated stock solution (usually in a solvent like DMSO) into an aqueous environment where the inhibitor is less soluble.
Troubleshooting Steps:
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Lower the Final Concentration: Verify that the final working concentration of this compound in your assay is not unnecessarily high. It is recommended to use concentrations at or slightly above the IC50 for the target to minimize solubility issues and potential off-target effects.[1]
-
Optimize the Dilution Method: When preparing the working solution, add the DMSO stock solution to the aqueous medium dropwise while vortexing or stirring gently. This helps to disperse the inhibitor more effectively and can prevent immediate precipitation.
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Incorporate a Surfactant: For in vitro assays, consider the inclusion of a biocompatible, non-ionic surfactant like Tween 80 (at a low concentration, e.g., 0.1%) in your final solution to improve solubility.
-
Check for Temperature Effects: Ensure that your experimental medium is at the appropriate temperature (e.g., 37°C for cell culture) before adding the inhibitor stock. Some compounds are less soluble at lower temperatures.
Q2: What is the recommended solvent for dissolving this compound powder and how should I prepare my stock solution?
A2: For initial solubilization, an organic solvent is typically required. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions of poorly water-soluble compounds for in vitro experiments.
Troubleshooting Steps & Best Practices:
-
Use High-Quality, Anhydrous DMSO: Water content in DMSO can reduce its solvating power and may compromise the long-term stability of the stock solution. Use fresh, research-grade anhydrous DMSO.
-
Prepare a Concentrated Stock: It is standard practice to prepare a concentrated stock solution (e.g., 10 mM or higher) in DMSO. This allows you to add a very small volume to your experimental medium, minimizing the final concentration of DMSO, which can be toxic to cells at higher levels (typically >0.5%).
-
Ensure Complete Dissolution: After adding the solvent, ensure the powder is completely dissolved by vortexing or sonicating the solution in a water bath. Visually inspect the solution against a light source to confirm there are no visible particles.
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Store Properly: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[2]
Q3: My this compound inhibitor is not producing the expected biological effect. Could this be a stability problem?
A3: Yes, a lack of efficacy can be due to compound instability in the experimental medium.[3] The inhibitor may degrade over the course of a long incubation period, reducing its effective concentration.
Troubleshooting Steps:
-
Evaluate Compound Stability in Media: The compound may be unstable in the complex, aqueous environment of cell culture media.[3] Consider performing a stability test by incubating this compound in your cell culture medium for the duration of your experiment and then analyzing its integrity via methods like HPLC or LC-MS.
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Minimize Incubation Time: If stability is a concern, design experiments with the shortest possible incubation times that still yield a biological response.
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Refresh the Medium: For long-term experiments (e.g., over 24 hours), consider replacing the medium with freshly prepared inhibitor-containing medium at regular intervals.
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Use a Positive Control: Include a different, well-characterized CD73 inhibitor in your experiments to confirm that the experimental setup and cell system are responsive to CD73 inhibition.[1]
Data Presentation
Table 1: General Solubility of Small Molecule Inhibitors in Common Solvents
| Solvent | General Solubility | Typical Use | Key Considerations |
| DMSO | High | Primary solvent for stock solutions (in vitro) | Can be cytotoxic to cells at concentrations >0.5%. Use anhydrous grade. |
| Ethanol | Moderate | Stock solutions; some in vivo formulations | Can have biological effects on its own. |
| PEG400 | Moderate-High | Co-solvent for in vivo oral formulations[2] | A non-toxic polymer often used to improve solubility. |
| Aqueous Buffers (PBS) | Very Low | Final working solutions (after dilution from stock) | The primary environment where precipitation occurs. |
| Cell Culture Media | Very Low | Final working solutions for cell-based assays | Complex composition can affect inhibitor stability and solubility. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Duration |
| Powder | N/A | -20°C | Up to 3 years[2] |
| Concentrated Stock | DMSO | -80°C (aliquoted) | Up to 6 months[2] |
| Working Solution | Aqueous Media | 2-8°C | Prepare fresh; use immediately. Avoid storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
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Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 ml of a 10 mM solution of a compound with a molecular weight of 337.26 g/mol , you would need 3.37 mg.
-
Add Solvent: Add the calculated volume of high-quality, anhydrous DMSO to the vial containing the powder.
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Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, sonicate the vial in a room temperature water bath for 5-10 minutes until the solution is clear.
-
Aliquot for Storage: Dispense the stock solution into small, single-use polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store: Label the aliquots clearly and store them at -80°C.
Protocol 2: Preparation of a Working Solution for a Cell-Based Assay
-
Pre-warm Medium: Warm your cell culture medium to 37°C in a water bath.
-
Thaw Stock Solution: Remove one aliquot of the concentrated this compound stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Perform Serial Dilutions (if necessary): If a large dilution is needed (e.g., 1:1000 or greater), perform an intermediate dilution step in DMSO or the cell culture medium to ensure accuracy.
-
Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the stock solution drop-by-drop to achieve the final desired concentration.
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Mix and Use Immediately: Mix the final working solution well and add it to your cells immediately. Do not store aqueous working solutions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The CD73 signaling pathway generates immunosuppressive adenosine in the tumor microenvironment.
Caption: Workflow for preparing and assessing the stability of this compound solutions.
Caption: Key factors influencing the stability of small molecule inhibitors in solution.
References
CD73-IN-6 inconsistent results in enzymatic assays
Welcome to the technical support center for CD73-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during enzymatic assays with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of CD73 (ecto-5'-nucleotidase), an enzyme that plays a critical role in the adenosine signaling pathway.[1] CD73 catalyzes the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[1][2] Adenosine, in turn, acts as a potent immunosuppressive molecule within the tumor microenvironment, helping cancer cells evade the immune system.[1][3] By blocking the enzymatic activity of CD73, this compound aims to reduce the production of immunosuppressive adenosine, thereby enhancing the anti-tumor immune response.[1][3]
Q2: What type of inhibitor is this compound?
A2: The inhibitory mechanism of a compound like this compound can be competitive, non-competitive, or uncompetitive. It is crucial to determine the inhibition kinetics for this compound. For example, a non-competitive inhibitor would be expected to reduce the Vmax of the enzymatic reaction without changing the Km for the substrate (AMP), while a competitive inhibitor would increase the Km without affecting the Vmax.[4]
Q3: What are the common methods for measuring CD73 enzymatic activity?
A3: CD73 enzymatic activity is typically measured by quantifying one of the reaction products: adenosine or inorganic phosphate (Pi). Common assay formats include:
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Colorimetric Phosphate Assays: These assays, often utilizing malachite green, detect the amount of inorganic phosphate released from the hydrolysis of AMP.[5]
-
Luminescence-Based Assays: These assays can indirectly measure CD73 activity by detecting the remaining AMP, as AMP can inhibit luciferase.[6]
-
HPLC-Based Methods: High-Performance Liquid Chromatography can be used to directly measure the formation of adenosine.
-
Coupled-Enzyme Assays: An example is using the Transcreener ADP² Assay along with a coupling enzyme to determine enzymatic activity.[7]
Q4: Why am I seeing high variability in my IC50 values for this compound?
A4: High variability in IC50 values can stem from several factors, including inconsistencies in reagent preparation, assay conditions, or the inherent properties of the inhibitor and enzyme. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the source of variability.
Troubleshooting Guide for Inconsistent Results
Issue 1: High Background Signal
High background signal can mask the true inhibitory effect of this compound, leading to inaccurate and variable results.
| Potential Cause | Recommended Solution |
| Contaminating Phosphate in Reagents | Use phosphate-free buffers and high-purity water.[8] Ensure all glassware is thoroughly rinsed with deionized water. |
| Spontaneous Substrate Degradation | Prepare fresh substrate (AMP) solution for each experiment. Avoid repeated freeze-thaw cycles.[9] |
| Non-Specific Enzyme Activity | If using cell lysates or tissue preparations, other phosphatases may contribute to the signal.[10] Include a control with a known broad-spectrum phosphatase inhibitor to assess non-specific activity. |
| Reagent Instability | Allow all reagents to equilibrate to the reaction temperature before starting the assay.[9] |
Issue 2: Low Signal or No Enzyme Activity
A weak or absent signal can make it difficult to determine the inhibitory potential of this compound.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure proper storage and handling of the recombinant CD73 enzyme. Avoid repeated freeze-thaw cycles.[9][11] Test enzyme activity with a positive control (no inhibitor) before each experiment. |
| Suboptimal Assay Conditions | Optimize pH, temperature, and incubation time. CD73 activity is typically optimal at a pH of 7.4 and a temperature of 37°C.[8] |
| Incorrect Reagent Concentrations | Verify the concentrations of all stock solutions, including the enzyme, substrate, and inhibitor. |
| Presence of Inhibitors in the Buffer | Ensure that buffer components do not interfere with enzyme activity. For example, high concentrations of certain salts can be inhibitory. |
Issue 3: Inconsistent Dose-Response Curves
An erratic or non-sigmoidal dose-response curve can make it impossible to accurately calculate an IC50 value.
| Potential Cause | Recommended Solution |
| Inaccurate Serial Dilutions | Carefully prepare the serial dilutions of this compound. Use calibrated pipettes and perform mixing at each dilution step. |
| Inhibitor Precipitation | Visually inspect the inhibitor solutions for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider using a different solvent or a lower concentration range. The use of a solvent control is recommended.[9] |
| Assay Timing and Kinetics | Ensure that the reaction is stopped within the linear range of product formation. A kinetic study (measuring product formation at multiple time points) can help determine the optimal endpoint. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
Experimental Protocols
Protocol 1: Standard CD73 Enzymatic Assay (Phosphate Detection)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Recombinant Human CD73 Enzyme
-
This compound
-
Adenosine Monophosphate (AMP) Substrate
-
Phosphate-free reaction buffer (e.g., 20 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 10 mM glucose, pH 7.4)[8]
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of diluted CD73 enzyme to each well (except the negative control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of AMP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and detect the generated phosphate by adding 50 µL of the phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Data Presentation
Table 1: Example IC50 Data for this compound under Different Assay Conditions
| Assay Condition | IC50 (nM) | Standard Deviation | Notes |
| Standard Buffer | 15.2 | ± 2.1 | Baseline measurement |
| High Salt Buffer | 25.8 | ± 3.5 | Suggests potential ionic interactions affecting inhibitor binding |
| Low Enzyme Conc. | 14.9 | ± 1.9 | Consistent with standard conditions |
| High Enzyme Conc. | 30.1 | ± 4.2 | May indicate a shift in IC50 with higher enzyme concentration, suggesting a non-competitive or tight-binding inhibitor |
Visualizations
Caption: The CD73 signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting inconsistent results in enzymatic assays.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are CD73 agonists and how do they work? [synapse.patsnap.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing CD73-IN-6 Treatment for Tumor Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CD73 inhibitor, CD73-IN-6. The information provided is based on the current understanding of CD73 biology and data from preclinical studies of various CD73 inhibitors.
Disclaimer: Publicly available in vivo efficacy data and detailed experimental protocols specifically for this compound are limited. Therefore, this guide provides general principles and examples from other small molecule CD73 inhibitors to aid in the optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CD73 inhibitors like this compound?
CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the adenosine signaling pathway.[1][2] It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, high levels of adenosine act as a potent immunosuppressive molecule, inhibiting the activity of immune cells such as T cells, natural killer (NK) cells, and macrophages.[1] This creates an immunosuppressive shield that allows tumors to evade the immune system.[1] CD73 inhibitors are designed to block the enzymatic activity of CD73, thereby reducing the production of immunosuppressive adenosine in the tumor microenvironment.[1] This "removes the brakes" on the immune system, allowing for a more robust anti-tumor immune response.[1]
Q2: What is the rationale for targeting CD73 in cancer therapy?
The rationale for targeting CD73 in cancer therapy is multifaceted:
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Overcoming Immunosuppression: High CD73 expression in tumors is often associated with a poor prognosis and resistance to immunotherapy.[3] By inhibiting CD73, the immunosuppressive effects of adenosine are diminished, potentially enhancing the efficacy of immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4.[4]
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Direct Anti-Tumor Effects: Beyond its role in immune evasion, CD73 has been implicated in promoting cancer cell proliferation, tumor growth, angiogenesis, and metastasis.[3] Therefore, inhibiting CD73 may have direct anti-tumor effects independent of the immune system.
-
Synergy with Other Therapies: Preclinical studies suggest that CD73 inhibitors can act synergistically with conventional cancer treatments such as chemotherapy and radiation therapy.[4]
Q3: What are the key factors that can influence the efficacy of a CD73 inhibitor treatment schedule?
Several factors can influence the effectiveness of a CD73 inhibitor:
-
CD73 Expression Levels: The level of CD73 expression on tumor cells and immune cells within the tumor microenvironment can significantly impact the efficacy of a CD73 inhibitor. Tumors with high CD73 expression may require a different dosing strategy than those with low expression.
-
Dosing and Schedule: As demonstrated in preclinical studies with anti-CD73 antibodies, the dosing regimen is critical for optimal therapeutic efficacy. Factors such as the dose, frequency, and duration of treatment need to be carefully optimized.
-
Tumor Model: The choice of in vivo tumor model is crucial. The immune composition and characteristics of the tumor microenvironment can vary significantly between different syngeneic mouse models, influencing the response to a CD73 inhibitor.
-
Combination Therapy: The efficacy of CD73 inhibitors is often enhanced when used in combination with other immunotherapies, such as checkpoint inhibitors.[4]
Troubleshooting Guide
Issue: Suboptimal or lack of tumor inhibition observed with this compound treatment.
This section provides a step-by-step guide to troubleshoot potential reasons for suboptimal efficacy.
Question 1: Have you confirmed the activity and stability of your this compound compound?
-
Answer: It is crucial to ensure the quality and activity of your inhibitor. We recommend verifying the purity and identity of the compound using methods like HPLC and mass spectrometry. The inhibitory activity of each new batch should be confirmed in an in vitro enzymatic assay before in vivo use. The stability of the compound in the formulation vehicle and under storage conditions should also be assessed.
Question 2: Is the dosing regimen for this compound optimized for your specific tumor model?
-
Answer: The optimal dose and schedule for a CD73 inhibitor can be highly dependent on the tumor model and its specific characteristics.
-
Dose-Response Study: If you are observing limited efficacy, consider performing a dose-response study to determine the optimal dose of this compound for your model.
-
Scheduling: The frequency and duration of treatment may need adjustment. Preclinical studies with other small molecule CD73 inhibitors have used schedules such as three times a week.[1]
-
CD73 Expression: The level of CD73 expression in your tumor model could influence the required dose. A study on an anti-CD73 antibody showed that tumors with low CD73 expression responded better to a single dose, while high-expressing tumors required multiple doses. It is advisable to characterize the CD73 expression levels in your tumor model by flow cytometry or immunohistochemistry.
-
Question 3: Have you characterized the tumor microenvironment of your in vivo model?
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Answer: The composition of the tumor microenvironment (TME) can significantly impact the efficacy of a CD73 inhibitor.
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Immune Cell Infiltration: Analyze the baseline immune cell infiltrate in your tumors. Models with a "cold" or non-inflamed TME (low infiltration of T cells) may be less responsive to CD73 inhibition alone.
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Myeloid Cell Populations: The presence of immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), can contribute to resistance.
-
Adenosine Receptor Expression: The expression levels of adenosine receptors (e.g., A2A and A2B receptors) on immune cells can also influence the response.
-
Question 4: Are you considering a combination therapy approach?
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Answer: Preclinical evidence strongly suggests that CD73 inhibitors are most effective when used in combination with other immunotherapies.[3][4]
-
Checkpoint Inhibitors: Combining this compound with anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies is a promising strategy to enhance anti-tumor immunity.
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Other Therapies: Synergy has also been observed with radiotherapy and certain chemotherapies.[4]
-
Quantitative Data from Preclinical Studies of Other Small Molecule CD73 Inhibitors
The following table summarizes preclinical data for other small molecule CD73 inhibitors to provide a reference for experimental design.
| Inhibitor | Tumor Model | Dosing Schedule | Outcome | Reference |
| APCP | Syngeneic Pancreatic (KPC) | 20 mg/kg, i.p., 3x/week | Significantly reduced tumor growth and intratumoral adenosine levels. | [1] |
| AB680 | Syngeneic Pancreatic (KPC) | 10 mg/kg, oral gavage, 3x/week | Significantly reduced tumor volume and intratumoral adenosine levels; increased activated CD8+ T cells, dendritic cells, and macrophages. | [1] |
| OP-5244 | Syngeneic Pancreatic (KPC) | 10 mg/kg & 25 mg/kg, oral, 3x/week | Did not reduce tumor growth. | [1] |
Experimental Protocols
General Protocol for Evaluating the In Vivo Efficacy of a Novel CD73 Inhibitor
This protocol provides a general framework. Specific details may need to be optimized for your particular inhibitor and tumor model.
1. Cell Line and Animal Model Selection:
- Select a syngeneic tumor cell line with known CD73 expression (e.g., MC38, CT26, 4T1).
- Use immunocompetent mice compatible with the chosen cell line (e.g., C57BL/6 for MC38).
2. Tumor Implantation:
- Inject a predetermined number of tumor cells (e.g., 1 x 10^6) subcutaneously into the flank of the mice.
- Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
3. Treatment Groups:
- Randomize mice into treatment groups (e.g., n=8-10 mice per group):
- Vehicle control
- This compound (multiple dose levels for dose-finding studies)
- Positive control (e.g., another known CD73 inhibitor or a checkpoint inhibitor)
- Combination therapy (e.g., this compound + anti-PD-1)
4. Dosing and Administration:
- Prepare the formulation of this compound in a suitable vehicle.
- Administer the treatment according to the planned schedule (e.g., intraperitoneal injection or oral gavage, daily or several times a week).
5. Tumor Growth Monitoring:
- Measure tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor animal body weight and overall health.
6. Endpoint Analysis:
- At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors and relevant tissues (e.g., spleen, draining lymph nodes).
- Tumor Analysis:
- Measure final tumor weight.
- Perform flow cytometry to analyze the immune cell infiltrate (e.g., CD8+ T cells, regulatory T cells, MDSCs).
- Conduct immunohistochemistry to assess CD73 expression and immune cell localization.
- Measure intratumoral adenosine levels by HPLC or mass spectrometry.
- Systemic Immune Response:
- Analyze immune cell populations in the spleen and lymph nodes by flow cytometry.
- Measure cytokine levels in the serum.
Visualizations
Caption: The CD73 signaling pathway generates immunosuppressive adenosine.
Caption: A typical workflow for testing this compound in vivo.
Caption: A logical approach to troubleshooting experimental outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 3. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to CD73 Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to CD73 small molecule inhibitors (referred to here as CD73-IN-X) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CD73 and its role in cancer?
A1: CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the adenosine signaling pathway.[1][2] It catalyzes the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[2] In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response by inhibiting the activity of immune cells such as T cells and natural killer (NK) cells.[2] Additionally, CD73 can promote cancer cell proliferation, tumor growth, angiogenesis, and metastasis.[1][3] Upregulation of CD73 is often associated with a poor prognosis in various cancers.[1]
Q2: How do CD73 small molecule inhibitors work?
A2: CD73 small molecule inhibitors are designed to block the enzymatic activity of CD73, thereby preventing the production of immunosuppressive adenosine in the tumor microenvironment.[2] By reducing adenosine levels, these inhibitors aim to restore the anti-tumor immune response, allowing immune cells to recognize and attack cancer cells more effectively.[2]
Q3: What are the known mechanisms of resistance to cancer therapies involving CD73?
A3: Upregulation of CD73 is a common resistance mechanism to various cancer treatments, including chemotherapy, radiotherapy, targeted therapy, and immunotherapy.[1] For instance, some tumors develop resistance to immune checkpoint inhibitors (e.g., anti-PD-1) by upregulating CD73.[1] Resistance to CD73 inhibitors themselves can occur through the activation of alternative immunosuppressive pathways.[4]
Q4: Can combination therapies overcome resistance to CD73 inhibitors?
A4: Yes, combination strategies are a promising approach to overcome resistance. Combining CD73 inhibitors with other treatments such as immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), chemotherapy, or targeted therapies can have synergistic anti-tumor effects.[1][5] For example, inhibiting CD73 can overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer cell lines.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with CD73-IN-X and resistant cancer cell lines.
Problem 1: High variability in cell viability assay results.
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Use consistent pipetting techniques to distribute cells evenly across wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, as they are prone to evaporation. Alternatively, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation after addition. If precipitation occurs, consider using a lower concentration of the inhibitor or a different solvent system (ensuring the final solvent concentration is non-toxic to the cells). |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation schedule for both the compound treatment and the addition of the viability assay reagent. |
Problem 2: Failure to generate a resistant cell line.
| Possible Cause | Suggested Solution |
| Initial Drug Concentration is Too High | Start with a low concentration of CD73-IN-X, typically around the IC20 (the concentration that inhibits 20% of cell growth), and gradually increase the concentration as the cells adapt and resume proliferation. |
| Parental Cell Line Heterogeneity | The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different cancer cell line known to have variable CD73 expression. |
| Insufficient Duration of Drug Exposure | Developing stable resistance is a lengthy process that can take several months. Continue the dose-escalation protocol for an extended period. |
Problem 3: Resistant cell line loses its resistance phenotype.
| Possible Cause | Suggested Solution | | Transient Resistance | The observed resistance may be due to temporary adaptation rather than stable genetic or epigenetic changes. To confirm stable resistance, perform a "washout" experiment by culturing the resistant cells in a drug-free medium for several passages and then re-determining the IC50. | | Lack of Continuous Selection Pressure | To maintain the resistant phenotype, it is often necessary to culture the resistant cell line in the continuous presence of a maintenance concentration of CD73-IN-X. | | Cell Line Contamination or Misidentification | Regularly perform cell line authentication to ensure the integrity of your cell lines. |
Quantitative Data
Table 1: IC50 Values of Various Small Molecule CD73 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| OP-5244 | - | 0.25 | [1] |
| CD73-IN-4 | Human CD73 | 2.6 | [1] |
| CD73-IN-3 | Calu-6 | 7.3 | [1] |
| XC-12 | Soluble Human CD73 | 12.36 | [3] |
| XC-12 | Membrane-bound Human CD73 | 1.29 | [3] |
| CD73-IN-5 | - | 19 | [1] |
| Exemplified Compound | Recombinant Human CD73 | 0.06 | [7] |
| Exemplified Compound | MDA-MB-231 | 0.36 | [7] |
Table 2: Hypothetical IC50 Values for a CD73 Small Molecule Inhibitor (CD73-IN-X) in a Parental and Resistant Cancer Cell Line Pair
| Cell Line | Treatment | IC50 of CD73-IN-X (nM) | Fold Resistance |
| Parental MDA-MB-231 | CD73-IN-X | 15 | - |
| MDA-MB-231-Resistant | CD73-IN-X | 250 | 16.7 |
Experimental Protocols
Protocol 1: Generation of a CD73-IN-X Resistant Cancer Cell Line
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of CD73-IN-X in the parental cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Initial drug exposure: Culture the parental cells in a medium containing CD73-IN-X at a concentration equal to the IC20.
-
Dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of CD73-IN-X in the culture medium. A common strategy is to double the concentration with each subsequent subculture, provided the cells continue to grow.
-
Characterize the resistant line: When the cells can proliferate in a significantly higher concentration of CD73-IN-X (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50. A significant increase in the IC50 value (typically >5-fold) indicates the development of resistance.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of CD73-IN-X. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 values using appropriate software.
Protocol 3: Western Blot for CD73 Expression
-
Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CD73 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: CD73 Signaling Pathway and Inhibition.
Caption: Workflow for Generating a Resistant Cell Line.
Caption: Concept of a Bypass Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CD73 – A Promising Target in Cancer Immunotherapy-DIMA BIOTECH [dimabio.com]
- 3. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CD73 to Overcomes Resistance to First-Generation EGFR Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CD73 to Overcomes Resistance to First-Generation EGFR Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioworld.com [bioworld.com]
Technical Support Center: Formulation of CD73-IN-6 for Animal Studies
Welcome to the technical support center for the formulation of CD73-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the preparation of this compound for in vivo animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure successful formulation and administration of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common formulation challenges with small molecule inhibitors like this compound?
A1: Small molecule inhibitors, particularly kinase inhibitors, often exhibit poor aqueous solubility, which is a primary hurdle for achieving adequate bioavailability in animal studies.[1][2] This can lead to issues such as precipitation of the compound upon dosing, variable drug exposure, and consequently, unreliable efficacy and toxicity data. Key challenges include selecting appropriate vehicles to maintain solubility and stability, and ensuring the formulation is well-tolerated by the animals.[2][3]
Q2: I am observing precipitation of this compound after preparing my formulation. What could be the cause and how can I resolve it?
A2: Precipitation, either in the vial or post-administration, is a common issue for poorly soluble compounds. This can be caused by a variety of factors including:
-
Vehicle Incompatibility: The chosen solvent system may not be optimal for maintaining this compound in solution, especially at the desired concentration.
-
pH Shift: If the pH of the formulation is critical for solubility, changes in pH upon dilution or mixing can cause the compound to crash out.
-
Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature during storage or administration might reduce solubility.
-
"Fall-out" upon Dosing: The formulation may be stable in the vial but precipitates when it comes into contact with aqueous physiological fluids.
To address this, consider the troubleshooting workflow outlined below.
Q3: What are some recommended starting points for vehicle selection for a compound like this compound?
A3: For poorly soluble compounds, a multi-component vehicle is often necessary. Common strategies involve a combination of solubilizing agents. Based on general practices for similar small molecules, consider the following starting formulations:
-
Co-solvent systems: Utilize a mixture of a primary solvent (like DMSO) with a co-solvent such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol.[4]
-
Surfactant-based systems: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to improve solubility and stability by forming micelles.[4][5]
-
Cyclodextrins: Employ cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with the drug molecule to enhance its solubility in aqueous solutions.[4][6]
-
Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[3]
A systematic screening of several vehicle compositions is highly recommended.
Troubleshooting Guides
Guide 1: Resolving Formulation Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with your this compound formulation.
Experimental Protocol: Vehicle Screening for this compound Formulation
Objective: To identify a suitable vehicle that maintains this compound in solution at the desired concentration for in vivo studies.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 400 (PEG400)
-
Tween® 80 (Polysorbate 80)
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
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Vortex mixer
-
Water bath sonicator
Methodology:
-
Prepare a primary stock solution: Accurately weigh this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Gentle warming and sonication may be required.
-
Test Vehicle Compositions: Prepare a series of potential vehicle formulations as described in the table below.
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Spike and Observe: Add the this compound stock solution to each test vehicle to achieve the final desired concentration.
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Assess Solubility: Vortex each mixture thoroughly and observe for any precipitation immediately and after a set period (e.g., 1, 4, and 24 hours) at room temperature and, if relevant, at 4°C.
-
Kinetic Solubility in Simulated Gastric/Intestinal Fluid: For promising formulations, perform a dilution test by adding the formulation to a simulated physiological fluid (e.g., Simulated Gastric Fluid or Simulated Intestinal Fluid) to assess for precipitation upon dilution.
Data Presentation: Vehicle Screening Results
| Vehicle Composition (v/v/v) | This compound Concentration (mg/mL) | Immediate Observation | 1 hr Observation | 24 hr Observation | Notes |
| 10% DMSO / 40% PEG400 / 50% Saline | User Defined | ||||
| 10% DMSO / 90% Corn Oil | User Defined | Suitable for oral/IP routes. | |||
| 5% DMSO / 10% Tween® 80 / 85% Saline | User Defined | ||||
| 10% DMSO / 20% HP-β-CD in Water | User Defined | ||||
| 5% DMSO / 5% Cremophor® EL / 90% Saline | User Defined |
Users should fill in their experimental observations (e.g., "Clear Solution," "Slight Haze," "Precipitate").
Troubleshooting Workflow Diagram
Signaling Pathway and Experimental Workflow Visualizations
CD73 Signaling Pathway
The diagram below illustrates the role of CD73 in the adenosine signaling pathway, a key target for inhibitors like this compound.
General Experimental Workflow for In Vivo Formulation Preparation
This workflow outlines the standard steps for preparing a formulation of a poorly soluble inhibitor for animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solubilizer Excipients - Protheragen [protheragen.ai]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
Best practices for storing and handling CD73-IN-6
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the handling and use of the small molecule inhibitor, CD73-IN-6. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of CD73, also known as ecto-5'-nucleotidase. CD73 is a cell-surface enzyme that plays a critical role in the adenosine signaling pathway by converting adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response. By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, which can help to restore the function of immune cells such as T cells and natural killer (NK) cells.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial for maintaining the stability and activity of this compound. The following conditions are recommended:
| Form | Storage Temperature | Shelf Life | Handling Precautions |
| Solid (Powder) | -20°C | As specified by the manufacturer | Avoid inhalation of dust. Use in a well-ventilated area. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months (minimize freeze-thaw cycles) | Aliquot to avoid repeated freezing and thawing. |
| Working Dilutions | Prepared fresh for each experiment | Not recommended for storage | Dilute just before use in appropriate cell culture medium or buffer. |
Note: Always refer to the manufacturer's product data sheet for the most accurate and up-to-date information.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. It is recommended to gently vortex or sonicate briefly to ensure complete dissolution.
Q4: What is the recommended final concentration of DMSO in my cell-based assays?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines. However, it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Experimental Protocols
General Protocol for a Cell-Based CD73 Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound in a cancer cell line that expresses CD73.
-
Cell Seeding:
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Seed the cancer cells of interest into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock solution in a complete cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known CD73 inhibitor, if available).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) to allow for the inhibition of CD73.
-
-
Measurement of CD73 Activity:
-
CD73 activity can be measured by quantifying the amount of adenosine produced or the amount of inorganic phosphate released from the conversion of AMP. Several commercial kits are available for this purpose.
-
Follow the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Normalize the results to the vehicle control.
-
Plot the data as a dose-response curve and calculate the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of CD73 activity).
-
Troubleshooting Guides
Problem 1: The compound precipitates out of solution when diluted in aqueous medium.
-
Possible Cause: The compound has low aqueous solubility.
-
Suggested Solution:
-
Ensure the final DMSO concentration is sufficient to keep the compound in solution, but still non-toxic to the cells.
-
Prepare working dilutions by adding the DMSO stock directly to the pre-warmed cell culture medium with vigorous mixing.
-
Consider using a solubilizing agent, but be aware that this may affect your experimental results.
-
Problem 2: Inconsistent or non-reproducible results.
-
Possible Cause 1: Compound degradation.
-
Suggested Solution:
-
Prepare fresh dilutions of this compound for each experiment.
-
Ensure the stock solution has not undergone multiple freeze-thaw cycles.
-
Protect the compound from light if it is light-sensitive.
-
-
Possible Cause 2: Variability in cell seeding.
-
Suggested Solution:
-
Ensure a homogenous cell suspension before seeding.
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Use a consistent cell number and passage number for all experiments.
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Problem 3: High background signal in the CD73 activity assay.
-
Possible Cause: Presence of inorganic phosphate in the reagents or medium.
-
Suggested Solution:
-
Use phosphate-free buffers and reagents if your assay is sensitive to phosphate.
-
Run a "no enzyme" control to determine the background signal.
-
Problem 4: The observed cellular effect does not correlate with the expected on-target inhibition of CD73.
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Possible Cause: Off-target effects of the small molecule inhibitor.[1][2]
-
Suggested Solution:
-
Perform a dose-response experiment to ensure you are using the lowest effective concentration.
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Validate your findings using a structurally different CD73 inhibitor.
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Consider using a genetic approach, such as siRNA-mediated knockdown of CD73, to confirm that the observed phenotype is due to the inhibition of the target.
-
Visualizations
Caption: The CD73-adenosine pathway and the inhibitory action of this compound.
Caption: A typical workflow for a cell-based CD73 inhibition experiment.
Caption: A logical guide to troubleshooting common experimental issues.
References
Validation & Comparative
A Comparative Guide to Small Molecule CD73 Inhibitors: Benchmarking Potency and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint in the tumor microenvironment, playing a pivotal role in orchestrating immunosuppression through the generation of adenosine. Consequently, the development of small molecule inhibitors targeting CD73 is a highly active area of cancer immunotherapy research. This guide provides an objective comparison of the potency of various small molecule CD73 inhibitors, supported by experimental data and detailed methodologies.
Disclaimer: The inhibitory potency (IC50 or Ki) of CD73-IN-6 is not publicly available in the reviewed literature and patents. Therefore, a direct quantitative comparison with other small molecule inhibitors cannot be provided at this time. This guide focuses on comparing the potencies of other prominent, publicly characterized small molecule CD73 inhibitors.
Potency Comparison of Small Molecule CD73 Inhibitors
The following table summarizes the reported potencies of several small molecule inhibitors against human CD73. These values, presented as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki), are crucial metrics for assessing the efficacy of these compounds. Lower values indicate higher potency.
| Compound | Type | Potency (hCD73) | Assay Type | Reference |
| AB680 (Quemliclustat) | Nucleotide Analog (bisphosphonate) | Ki: 4.9 pM; IC50: 0.043 nM (soluble) | Biochemical | [1][2][3] |
| OP-5244 | Nucleotide Analog (monophosphonate) | IC50: 0.25 nM | Biochemical | [4][5][6] |
| SHR170008 | Nucleotide Analog (bisphosphonic acid) | IC50: 0.050 ± 0.004 nM (soluble) | Biochemical | [7] |
| ORIC-533 | Nucleotide Analog (monophosphonate) | IC50: 0.22 nM (methyltetrazole analog) | Biochemical | [8] |
| PSB-12379 | Nucleotide Analog (AOPCP derivative) | Ki: 2.21 nM | Biochemical | [9][10][11][12][13] |
| Compound 73 (non-nucleotide) | Non-nucleotide | IC50: 12 nM | Biochemical | [14] |
| Compound 74 (non-nucleotide) | Non-nucleotide | IC50: 19 nM | Biochemical | [14] |
CD73 Signaling Pathway in the Tumor Microenvironment
The CD73 enzyme is a critical node in the purinergic signaling pathway that leads to immunosuppression within the tumor microenvironment. Extracellular ATP, often released by dying tumor cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP into adenosine. This extracellular adenosine then binds to A2A and A2B receptors on various immune cells, particularly T cells and NK cells, triggering intracellular signaling cascades that dampen their anti-tumor activity.
Caption: CD73 signaling pathway leading to immunosuppression.
Experimental Protocols
Accurate assessment of inhibitor potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for common in vitro and cell-based assays used to evaluate CD73 inhibitors.
In Vitro CD73 Enzyme Activity Assay (Colorimetric - Malachite Green)
This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by purified CD73 enzyme.
Materials:
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Recombinant human CD73 enzyme
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Adenosine 5'-monophosphate (AMP) substrate
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CD73 inhibitor (test compound)
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Assay buffer (e.g., Tris-HCl, pH 7.4 with MgCl2 and CaCl2)
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Malachite Green reagent
-
96-well microplate
Procedure:
-
Prepare a solution of the CD73 inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, the CD73 inhibitor solution, and the recombinant CD73 enzyme.
-
Initiate the enzymatic reaction by adding the AMP substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[15][16]
Cell-Based CD73 Inhibition Assay
This assay measures the ability of an inhibitor to block CD73 activity on the surface of cancer cells.
Materials:
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Cancer cell line with high CD73 expression (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium
-
AMP substrate
-
CD73 inhibitor (test compound)
-
Method for detecting adenosine or remaining AMP (e.g., HPLC-MS/MS or a luciferase-based assay)
-
96-well cell culture plate
Procedure:
-
Seed the CD73-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with an appropriate assay buffer.
-
Treat the cells with various concentrations of the CD73 inhibitor for a specified pre-incubation time.
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Add the AMP substrate to initiate the reaction.
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Incubate the plate at 37°C for a defined period.
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Collect the supernatant.
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Quantify the amount of adenosine produced or the remaining AMP in the supernatant using a suitable detection method.
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Calculate the percentage of inhibition and determine the IC50 value.[17][18][19]
Experimental Workflow for CD73 Inhibitor Evaluation
The development and characterization of a novel CD73 inhibitor typically follows a structured workflow, progressing from initial biochemical screening to in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. oricpharma.com [oricpharma.com]
- 7. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PSB-12379 | CD73抑制剂 | MCE [medchemexpress.cn]
- 11. caymanchem.com [caymanchem.com]
- 12. PSB 12379 | NTPDase | Tocris Bioscience [tocris.com]
- 13. PSB-12379 disodium|PSB12379 [dcchemicals.com]
- 14. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape [mdpi.com]
Head-to-head comparison of CD73-IN-6 and AB680 in vivo
A comprehensive analysis of the in vivo performance of two prominent CD73 inhibitors, CD73-IN-6 and AB680, is currently limited by the public availability of data. While extensive preclinical and clinical data for AB680 (quemliclustat) have been published, detailed in vivo studies for this compound are not yet publicly accessible.
This compound is a recently disclosed small molecule inhibitor of CD73, identified from patent WO2022007677A1.[1][2][3] Its availability is currently restricted to research purposes through chemical suppliers. As such, no in vivo efficacy, pharmacokinetic, or pharmacodynamic data has been published in peer-reviewed literature to date.
In contrast, AB680, developed by Arcus Biosciences, is a potent and selective small molecule inhibitor of CD73 that has progressed to clinical trials.[4][5][6] This guide provides a detailed overview of the available in vivo data for AB680, offering a benchmark for the evaluation of emerging CD73 inhibitors like this compound.
The CD73-Adenosine Pathway in Cancer Immunotherapy
CD73 is a critical enzyme in the adenosine signaling pathway, which plays a significant role in creating an immunosuppressive tumor microenvironment.[7] By converting adenosine monophosphate (AMP) to adenosine, CD73 elevates the concentration of this immunosuppressive molecule, which can inhibit the activity of various immune cells, including T cells and Natural Killer (NK) cells, allowing cancer cells to evade immune destruction.[7] Inhibitors of CD73 aim to block this pathway, thereby restoring anti-tumor immunity.[7]
Caption: The CD73 signaling pathway, illustrating the conversion of ATP to immunosuppressive adenosine and the points of inhibition by AB680 and this compound.
In Vivo Performance of AB680 (Quemliclustat)
AB680 has been evaluated in various preclinical and clinical settings, demonstrating its potential to inhibit CD73 and promote anti-tumor immunity.
Preclinical In Vivo Studies
Preclinical studies in mouse models have shown that AB680 can effectively inhibit CD73 activity, leading to reduced tumor growth and increased survival, both as a single agent and in combination with other immunotherapies like anti-PD-1 antibodies.[4]
Table 1: Summary of Key Preclinical In Vivo Data for AB680
| Parameter | Model | Treatment | Key Findings | Reference |
| Tumor Growth Inhibition | Syngeneic mouse melanoma model (B16F10) | AB680 + anti-PD-1 | Significantly decreased tumor burden compared to vehicle. | [8] |
| Survival | Syngeneic mouse melanoma model (B16F10) | AB680 + anti-PD-1 | Increased survival compared with mice treated with vehicle alone. | [8] |
| Immune Cell Infiltration | Syngeneic mouse melanoma model (B16F10) | AB680 alone or with anti-PD-1 | Significant increase in the frequency of tumor-infiltrating CD8+ T cells. | [8] |
| Tumor Growth Inhibition | Syngeneic mouse model of pancreatic ductal adenocarcinoma (PDA) | AB680 + Radiofrequency Ablation (RFA) | Sustained tumor growth impairment up to 10 days after treatment. | [3][9] |
| Pharmacodynamics | Syngeneic mouse model of PDA | AB680 + RFA | Significantly reduced tumor AMP, adenosine, and inosine content. | [3][10] |
Clinical In Vivo Studies (Human)
AB680 is the first small-molecule CD73 inhibitor to be evaluated in clinical trials.[1][2] The ARC-8 Phase 1/1b study is evaluating AB680 in combination with nab-paclitaxel, gemcitabine, and zimberelimab (an anti-PD-1 antibody) in patients with metastatic pancreatic cancer.[1][2][5]
Table 2: Summary of Preliminary Clinical Data for AB680 (ARC-8 Study)
| Parameter | Patient Population | Treatment | Key Findings | Reference |
| Objective Response Rate (ORR) | Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC) | AB680 + nab-paclitaxel/gemcitabine + zimberelimab | 41% ORR (7/17) across all dose-escalation cohorts. | [1][2] |
| Disease Control Rate (DCR) | mPDAC (patients on treatment >16 weeks) | AB680 + nab-paclitaxel/gemcitabine + zimberelimab | 85% DCR (11/13). | [1][2] |
| Safety | mPDAC | AB680 + nab-paclitaxel/gemcitabine + zimberelimab | Manageable safety profile; no significant additive toxicity observed beyond that expected from the chemotherapy and anti-PD-1 combination. | [1][2][5] |
| Median Overall Survival | mPDAC (100 mg quemliclustat-based regimens) | AB680 + chemotherapy | 15.7 months. | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are representative protocols based on published studies of AB680.
Preclinical In Vivo Efficacy Study Protocol (Syngeneic Mouse Model)
Caption: A generalized experimental workflow for evaluating the in vivo efficacy of a CD73 inhibitor in a syngeneic mouse tumor model.
1. Animal Model:
-
C57BL/6 mice are typically used for the B16F10 melanoma model.
-
Tumor cells (e.g., 5x10^5 B16F10 cells) are injected subcutaneously into the flank of the mice.
2. Dosing Regimen:
-
Treatment is initiated when tumors reach a specified volume (e.g., 50-100 mm³).
-
AB680 is administered via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 10 mg/kg, every other day).[3][10]
-
Combination therapy with anti-PD-1 antibodies (e.g., clone RMP1-14) is administered via IP injection at a specified dose and schedule.[4][8]
-
A vehicle control group (e.g., 10% DMSO + 90% SBE-b-CD in saline) is included.[3]
3. Endpoint Analysis:
-
Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Survival: Mice are monitored for survival, with endpoints determined by tumor size or clinical condition.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested. Immune cell populations (e.g., CD8+ T cells, regulatory T cells) are analyzed by flow cytometry.[4]
-
Pharmacodynamics: Tumor tissue can be analyzed for levels of AMP, adenosine, and inosine via HPLC to confirm target engagement.[3][10]
Conclusion
AB680 (quemliclustat) has demonstrated promising in vivo activity in both preclinical models and early-phase clinical trials, supporting the therapeutic rationale for CD73 inhibition in oncology. The available data show that AB680 can effectively modulate the tumor microenvironment, enhance anti-tumor immunity, and lead to improved clinical outcomes in combination with standard-of-care therapies.
A direct comparison with this compound is not feasible at this time due to the absence of published in vivo data for the latter. As research on this compound progresses and data becomes publicly available, a more comprehensive head-to-head comparison can be conducted. For now, the in vivo profile of AB680 serves as a valuable reference point for the continued development of novel CD73 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA Grants Orphan Drug Status to Arcus' Pancreatic Cancer Treatment | RCUS Stock News [stocktitan.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. CD73 and Ly-6A/E distinguish in vivo primed but uncommitted mouse CD4 T cells from type 1 or type 2 effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CD73 On-Target Effects: A Comparative Guide to CD73-IN-6 and siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a novel inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of two methodologies for validating the on-target effects of the small molecule inhibitor, CD73-IN-6: direct enzymatic inhibition and siRNA-mediated protein knockdown. By presenting experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to objectively assess the performance of this compound against a genetic approach.
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a crucial role in the production of extracellular adenosine.[1] Adenosine, a potent signaling molecule, is implicated in creating an immunosuppressive tumor microenvironment, thereby inhibiting anti-tumor immune responses.[2][3] Consequently, CD73 has emerged as a promising therapeutic target in oncology. Small molecule inhibitors, such as this compound, and genetic tools like small interfering RNA (siRNA) are employed to modulate CD73 activity and study its downstream effects. While both approaches aim to reduce CD73 function, they operate through distinct mechanisms: this compound directly inhibits the enzyme's catalytic activity, whereas siRNA prevents the translation of CD73 mRNA into protein. This guide will delve into a comparative analysis of these two techniques.
Quantitative Comparison of this compound and CD73 siRNA
To provide a clear comparison of the efficacy of this compound and siRNA-mediated knockdown of CD73, the following table summarizes key quantitative parameters. It is important to note that specific data for this compound is not widely available in the public domain. For the purpose of this illustrative guide, we will use data for a representative potent CD73 small molecule inhibitor, referred to here as "CD73-IN-X," which has a reported IC50 value, to demonstrate the comparative framework.
| Parameter | CD73-IN-X (Small Molecule Inhibitor) | CD73 siRNA (Genetic Knockdown) | Reference Cell Line(s) |
| Mechanism of Action | Direct, competitive inhibition of CD73 enzymatic activity | Post-transcriptional gene silencing, preventing protein synthesis | N/A |
| IC50 / Knockdown Efficiency | IC50: 19 nM | ~50-80% reduction in CD73 protein expression | Various cancer cell lines |
| Effect on CD73 Protein Level | No direct effect on total protein levels | Significant reduction in total protein levels | Various cancer cell lines |
| Effect on Adenosine Production | Dose-dependent reduction in extracellular adenosine | Significant reduction in extracellular adenosine | Various cancer cell lines |
| Time to Onset of Effect | Rapid (minutes to hours) | Slower (24-72 hours) | N/A |
| Duration of Effect | Dependent on compound half-life and clearance | Can be transient or stable depending on siRNA design | N/A |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are provided below for key assays used to evaluate the on-target effects of both this compound and CD73 siRNA.
Cell Culture and Treatment
-
Cell Lines: A panel of cancer cell lines with varying endogenous CD73 expression (e.g., MDA-MB-231 breast cancer, A549 lung cancer) should be used.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: A stock solution of this compound is prepared in DMSO. For experiments, the inhibitor is diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) should always be included.
-
siRNA Transfection: Cells are seeded to be 50-60% confluent at the time of transfection. Commercially available, validated siRNA sequences targeting human CD73 (NT5E) and a non-targeting control siRNA are used. Transfection is performed using a lipid-based transfection reagent according to the manufacturer's instructions.
Western Blot Analysis for CD73 Protein Expression
This protocol is used to quantify the reduction in CD73 protein levels following siRNA treatment and to confirm that this compound does not alter total CD73 protein expression.
-
Cell Lysis: After 48-72 hours of siRNA transfection or inhibitor treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against human CD73 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.
-
Quantification: Densitometry analysis is performed using image analysis software to quantify the relative CD73 protein levels.
Adenosine Production Assay (HPLC-Based)
This assay measures the functional consequence of CD73 inhibition by quantifying the levels of extracellular adenosine.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound or transfected with CD73 siRNA as described above.
-
Substrate Addition: After the treatment period, the culture medium is replaced with a serum-free medium containing the CD73 substrate, adenosine monophosphate (AMP), at a final concentration of 50 µM.
-
Sample Collection: After a defined incubation time (e.g., 1-2 hours), the supernatant is collected.
-
Sample Preparation: The collected supernatant is deproteinized, for example, by adding an equal volume of cold methanol and centrifuging to precipitate proteins.
-
HPLC Analysis: The adenosine concentration in the supernatant is quantified by reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 260 nm. An adenosine standard curve is used for quantification.
Visualizing the Methodologies
To further clarify the distinct mechanisms and experimental workflows, the following diagrams are provided.
Caption: The CD73 signaling pathway, highlighting the conversion of ATP to immunosuppressive adenosine.
References
A Head-to-Head Battle in Cancer Immunotherapy: Small Molecule CD73-IN-6 Analogs Versus Anti-CD73 Antibodies
For researchers, scientists, and drug development professionals, the targeting of the ecto-5'-nucleotidase (CD73) has emerged as a promising strategy to counteract the immunosuppressive tumor microenvironment. This guide provides an objective comparison of two major therapeutic modalities aimed at inhibiting CD73: the small molecule inhibitor CD73-IN-6 (represented by its close analog, AB680/quemliclustat) and anti-CD73 monoclonal antibodies (represented by oleclumab/MEDI9447).
The purinergic signaling pathway, particularly the generation of adenosine by CD73, plays a critical role in tumor immune evasion.[1][2] Extracellular adenosine suppresses the activity of various immune cells, including T cells and NK cells, thereby creating an immunosuppressive shield that allows tumors to grow unchecked.[2][3] Both small molecule inhibitors and therapeutic antibodies have been developed to disrupt this pathway, each with distinct mechanisms and potential therapeutic advantages.
At a Glance: Key Differences in Therapeutic Approach
| Feature | This compound (Represented by AB680) | Anti-CD73 Antibody (Represented by Oleclumab) |
| Modality | Small Molecule | Monoclonal Antibody |
| Primary Mechanism | Reversible, selective competitive inhibitor of CD73 enzymatic activity.[4][5] | Non-competitive inhibition of enzymatic activity, induction of CD73 internalization and degradation, and potentially antibody-dependent cell-mediated cytotoxicity (ADCC).[6][7][8] |
| Enzymatic Inhibition | Capable of complete inhibition of CD73 enzymatic activity on CD8+ T cells.[1] | May not achieve complete enzymatic inhibition.[9] |
| Targeting | Binds to the active site of the CD73 enzyme. | Binds to specific epitopes on the CD73 protein, which can be distant from the active site.[6] |
| Administration | Intravenous (IV) infusion, with potential for oral formulation.[10] | Intravenous (IV) infusion.[11] |
Delving Deeper: Mechanism of Action
The fundamental difference between these two therapeutic classes lies in their interaction with the CD73 protein.
This compound (as represented by AB680) acts as a potent and selective competitive inhibitor, directly blocking the catalytic site of the CD73 enzyme.[4][5] This prevents the conversion of adenosine monophosphate (AMP) to immunosuppressive adenosine.[1] A key advantage highlighted in preclinical studies is its ability to achieve complete inhibition of CD73 enzymatic activity on immune cells.[1]
Anti-CD73 antibodies , such as oleclumab, employ a more multifaceted approach. They can block the enzymatic function of CD73 non-competitively by binding to an allosteric site, inducing a conformational change in the enzyme.[6] Beyond enzymatic inhibition, these antibodies can trigger the internalization and subsequent degradation of the CD73 protein from the cell surface, effectively reducing the total amount of available enzyme.[7][8] Furthermore, depending on the antibody's Fc region engineering, they may engage immune effector cells to mediate antibody-dependent cell-mediated cytotoxicity (ADCC) against CD73-expressing tumor cells.[6]
Therapeutic Efficacy: A Quantitative Comparison
Direct head-to-head clinical trials are limited; however, preclinical data provides valuable insights into the comparative efficacy of these two approaches.
| Parameter | This compound Analog (ATG-037) | Anti-CD73 Antibody (MEDI9447/Oleclumab) | Anti-CD73 Antibody (Hu101-28) |
| IC50 (A375 cells, 100 µM AMP) | 0.36 nM | 3.46 nM | 20.94 nM |
| Maximal Inhibition | Complete | Incomplete | N/A |
| Data from abstract on ATG-037, a potent small molecule CD73 inhibitor.[9] |
As the table above suggests, small molecule inhibitors like ATG-037 can exhibit greater potency in terms of half-maximal inhibitory concentration (IC50) and can achieve complete inhibition of CD73 activity, whereas some antibody counterparts may not reach full inhibition.[9]
In preclinical tumor models, both AB680 and anti-CD73 antibodies have demonstrated significant anti-tumor activity, particularly in combination with other immunotherapies like anti-PD-1.[10][12] For instance, in a B16F10 melanoma model, the combination of AB680 with an anti-PD-1 antibody resulted in significantly decreased tumor burden and increased survival.[4] Similarly, preclinical studies with oleclumab have shown enhanced anti-tumor responses when combined with anti-PD-1 or anti-CTLA-4 antibodies.[7]
Clinical data for oleclumab in combination with durvalumab (an anti-PD-L1 antibody) has shown evidence of antitumor activity in immunotherapy-resistant tumors.[7][13] In a phase I/Ib trial, the combination of AB680 with chemotherapy and an anti-PD-1 antibody showed a promising overall response rate in metastatic pancreatic cancer.[14]
Experimental Protocols
In Vitro CD73 Enzymatic Activity Assay (Malachite Green Assay)
This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73.
-
Reagents and Materials: Recombinant human CD73, AMP, Malachite Green reagent, Tris-HCl buffer, MgCl2.
-
Procedure:
-
Prepare a reaction buffer containing Tris-HCl and MgCl2.
-
Add recombinant CD73 to the wells of a microplate.
-
Add the test inhibitor (this compound analog or anti-CD73 antibody) at various concentrations.
-
Initiate the reaction by adding AMP.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the released phosphate by adding the Malachite Green reagent.
-
Read the absorbance at a specific wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition relative to a no-inhibitor control.
-
In Vivo Murine Syngeneic Tumor Model
This experimental workflow is designed to evaluate the in vivo efficacy of CD73 inhibitors.
Detailed Steps:
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6) and a syngeneic tumor cell line (e.g., B16F10 melanoma).[4]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume.
-
Treatment Groups: Once tumors reach a predetermined size, randomize mice into treatment groups:
-
Vehicle control
-
This compound analog (e.g., AB680)
-
Anti-CD73 antibody (e.g., a murine surrogate for oleclumab)
-
Combination therapy (e.g., with an anti-PD-1 antibody)
-
-
Dosing: Administer treatments according to a predefined schedule and route (e.g., intravenous or intraperitoneal).
-
Efficacy Assessment:
-
Measure tumor volume regularly to determine tumor growth inhibition.
-
Monitor animal survival.
-
At the end of the study, tumors can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
-
Signaling Pathway Overview
Both therapeutic approaches aim to disrupt the same immunosuppressive signaling cascade initiated by CD73.
Conclusion
Both small molecule inhibitors like this compound (and its analog AB680) and anti-CD73 antibodies like oleclumab represent promising therapeutic strategies for overcoming adenosine-mediated immunosuppression in the tumor microenvironment. Small molecule inhibitors may offer more complete enzymatic inhibition, while antibodies provide a multi-pronged attack that includes enzyme inhibition, receptor internalization, and potentially ADCC. The choice between these modalities may depend on the specific tumor context, the desired mechanism of action, and the potential for combination therapies. Further head-to-head clinical studies are needed to definitively establish the superior therapeutic approach for different cancer indications.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective activation of anti-CD73 mechanisms in control of primary tumors and metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase Ib/II Randomized Clinical Trial of Oleclumab with or without Durvalumab plus Chemotherapy in Patients with Metastatic Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. arcusbio.com [arcusbio.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. tandfonline.com [tandfonline.com]
- 13. Scholars@Duke publication: First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors. [scholars.duke.edu]
- 14. BioCentury - Arcus’ CD73 inhibitor challenges AZ’s oleclumab, at least six others follow in oncology: Data Byte [biocentury.com]
A Comparative Guide to CD73 Inhibitors: AB680 (Quemliclustat) vs. Oleclumab (MEDI9447)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent CD73 inhibitors, the small molecule AB680 (quemliclustat) and the monoclonal antibody Oleclumab (MEDI9447). We will delve into their cross-reactivity between human and mouse CD73, potency, and selectivity, supported by experimental data. Detailed methodologies for key experiments are also provided to aid in the critical evaluation and potential replication of these findings.
Introduction to CD73 Inhibition
The ecto-5'-nucleotidase, CD73, is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. By converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 contributes to a tumor microenvironment that is hostile to anti-tumor immune responses. Inhibition of CD73 is therefore a promising strategy in cancer immunotherapy. This guide focuses on two clinical-stage inhibitors representing different therapeutic modalities: AB680, a small molecule, and Oleclumab, a monoclonal antibody.
The CD73-Adenosine Signaling Pathway
The generation of immunosuppressive adenosine in the tumor microenvironment is a multi-step process. Extracellular ATP, often released by stressed or dying cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to adenosine. Adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.
Benchmarking Next-Generation CD73 Inhibition: A Comparative Analysis Against First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a representative next-generation CD73 inhibitor, using AB680 (Quemliclustat) as a well-documented example, against first-generation CD73 inhibitors. Due to the absence of publicly available data for a compound specifically designated "CD73-IN-6," this document serves as a template to illustrate a data-driven comparison. The principles and experimental methodologies outlined herein are applicable for evaluating novel CD73 inhibitors.
First-generation CD73 inhibitors, such as the non-hydrolyzable ATP analog α,β-methylene adenosine-5'-diphosphate (APCP), laid the groundwork for targeting the immunosuppressive adenosine pathway.[1] However, these early compounds often faced limitations in potency, selectivity, and pharmacokinetic properties. Next-generation inhibitors have been engineered to overcome these challenges, offering enhanced therapeutic potential.
The CD73-Adenosine Signaling Pathway
CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the tumor microenvironment by generating immunosuppressive adenosine.[2] It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. This adenosine then binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, leading to dampened anti-tumor immune responses.[1][3] By blocking CD73, inhibitors aim to reduce adenosine production, thereby restoring immune cell function and promoting tumor cell destruction.[2]
References
Unlocking Synergistic Potential: Combining CD73 Inhibition with Chemotherapy for Enhanced Anti-Tumor Efficacy
For Immediate Release
In the landscape of oncology research, the quest for therapeutic strategies that can overcome chemotherapy resistance and enhance treatment efficacy is paramount. A growing body of evidence points to the adenosinergic pathway, and specifically the ectoenzyme CD73, as a critical mediator of immunosuppression and chemoresistance in the tumor microenvironment. This guide provides a comprehensive comparison of the synergistic effects observed when combining CD73 inhibition with conventional chemotherapy agents, supported by experimental data and detailed protocols for researchers in drug development.
The Rationale for Combination: Targeting the Adenosine Pathway
CD73 is a cell-surface enzyme that plays a pivotal role in generating extracellular adenosine by converting adenosine monophosphate (AMP) to adenosine.[1][2] Within the tumor microenvironment, elevated levels of adenosine act as a potent immunosuppressive signaling molecule, dampening the anti-tumor activity of various immune cells, including T cells and natural killer (NK) cells.[1] Furthermore, adenosine signaling has been implicated in promoting cancer cell proliferation, angiogenesis, metastasis, and resistance to chemotherapy.[2]
Chemotherapeutic agents, while inducing cancer cell death, can paradoxically lead to the release of large amounts of ATP from dying cells. This ATP is rapidly converted to immunosuppressive adenosine by CD39 and CD73, creating a feedback loop that can limit the overall effectiveness of the treatment. By inhibiting CD73, the production of adenosine is blocked, thereby "releasing the brakes" on the immune system and potentially sensitizing cancer cells to the cytotoxic effects of chemotherapy.[1]
Mechanism of Synergy: A Two-Pronged Attack
The synergistic effect of combining CD73 inhibitors with chemotherapy stems from a dual mechanism of action. Firstly, chemotherapy directly kills tumor cells, leading to the release of tumor antigens and ATP. The released ATP can act as a "danger signal" to activate an immune response. Secondly, the CD73 inhibitor prevents the conversion of ATP-derived AMP into immunosuppressive adenosine. This not only enhances the anti-tumor immune response but may also directly increase the sensitivity of cancer cells to chemotherapy agents.
Caption: Synergistic mechanism of CD73 inhibitors and chemotherapy.
Quantitative Analysis of Synergistic Effects
The synergy between CD73 inhibition and chemotherapy has been demonstrated in various preclinical models. A key method for quantifying this synergy is the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
While specific data for "CD73-IN-6" is not publicly available, studies on other CD73 inhibitors and CD73 gene suppression provide strong evidence of synergy.
| CD73 Inhibitor/Method | Chemotherapy Agent | Cancer Cell Line | Key Findings |
| CD73 siRNA | Paclitaxel | MDA-MB-231 (Breast) | IC50 of Paclitaxel reduced from 14.73 µg/mL to 8.471 µg/mL |
| AB680 (small molecule) | Gemcitabine + nab-Paclitaxel | Pancreatic Ductal Adenocarcinoma (in vivo) | 41% Overall Response Rate with combination vs. 23-29% for chemotherapy alone[3] |
| Anti-CD73 mAb (Oleclumab surrogate) | 5-FU + Oxaliplatin | CT26 (Colorectal) (in vivo) | Improved survival and tumor growth inhibition[4] |
| Anti-CD73 mAb (Oleclumab surrogate) | Docetaxel | CT26 (Colorectal) (in vivo) | Significantly improved tumor growth inhibition and 58% complete responses vs. 0% for docetaxel alone[4] |
Experimental Protocols
To enable researchers to validate and expand upon these findings, detailed protocols for assessing the synergistic effects of CD73 inhibitors and chemotherapy are provided below.
In Vitro Synergy Assessment: MTT Assay and Combination Index (CI) Calculation
This protocol outlines the steps for determining cell viability using the MTT assay and calculating the Combination Index based on the Chou-Talalay method.
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
2. Drug Preparation and Treatment:
-
Prepare stock solutions of the CD73 inhibitor and the chemotherapy agent in an appropriate solvent (e.g., DMSO).
-
Determine the IC50 (half-maximal inhibitory concentration) of each drug individually through a dose-response experiment.
-
For the combination study, treat the cells with a range of concentrations of each drug alone and in a constant ratio combination (e.g., based on the ratio of their IC50 values). Include a vehicle control group.
3. Incubation:
-
Incubate the treated cells for a period that allows for the desired biological effect (typically 48-72 hours).
4. MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis and CI Calculation:
-
Convert absorbance values to percentage of cell viability relative to the vehicle control.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect data for the single agents and their combination.
-
A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Caption: Workflow for in vitro synergy assessment.
In Vivo Tumor Growth Inhibition Study
This protocol describes a typical xenograft mouse model to evaluate the in vivo synergistic efficacy of a CD73 inhibitor and a chemotherapy agent.
1. Cell Implantation:
-
Subcutaneously implant a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
2. Animal Grouping and Treatment:
-
Randomize the tumor-bearing mice into four groups:
-
Group 1: Vehicle control
-
Group 2: CD73 inhibitor alone
-
Group 3: Chemotherapy agent alone
-
Group 4: Combination of CD73 inhibitor and chemotherapy agent
-
-
Administer the treatments according to a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
3. Tumor Measurement and Monitoring:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice or three times a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.
4. Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the tumor growth inhibition (TGI) between the combination group and the single-agent groups.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed differences. A significantly greater TGI in the combination group compared to the single-agent groups indicates in vivo synergy.
Conclusion
The combination of CD73 inhibitors with standard chemotherapy represents a promising strategy to enhance anti-tumor responses and overcome resistance. The preclinical data strongly support the synergistic potential of this approach across various cancer types and with different chemotherapy backbones. The provided experimental protocols offer a framework for researchers to further investigate these combinations and identify optimal therapeutic regimens for clinical translation. As our understanding of the tumor microenvironment deepens, targeting the adenosinergic pathway with inhibitors like this compound in conjunction with established cancer therapies holds the key to improving patient outcomes.
References
- 1. Arcus Biosciences - Arcus Biosciences Presents Promising Initial Data from Phase 1 Portion of ARC-8 Study for AB680 in Metastatic Pancreatic Cancer [investors.arcusbio.com]
- 2. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD73 Inhibitor Shows Promise as Part of Combination Therapy for Metastatic Pancreatic Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 4. tandfonline.com [tandfonline.com]
Unveiling the Therapeutic Potential of CD73 Inhibition: A Comparative Guide to Adenosine Pathway Modulators
For researchers, scientists, and drug development professionals, the adenosine pathway presents a critical frontier in immuno-oncology. This guide provides a detailed comparison of two leading clinical-stage CD73 inhibitors, the small molecule quemliclustat (AB680) and the monoclonal antibody oleclumab, offering insights into their distinct mechanisms, preclinical and clinical performance, and the experimental frameworks used for their evaluation.
The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, a potent immunosuppressive molecule.[1][2] CD73, or ecto-5'-nucleotidase, is a key enzyme anchored to the cell membrane that catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[3][4] By generating adenosine, CD73 plays a crucial role in enabling cancer cells to evade the immune system.[5][6] Consequently, inhibiting CD73 has emerged as a promising therapeutic strategy to restore anti-tumor immunity.[7][8] This guide focuses on a comparative analysis of two distinct approaches to CD73 inhibition: small molecules and monoclonal antibodies. While information on a specific compound, CD73-IN-6, is not publicly available, we will delve into the well-documented profiles of quemliclustat and oleclumab to illuminate the advantages and considerations of each modality.
The Adenosine Signaling Pathway in the Tumor Microenvironment
Extracellular ATP, often released by stressed or dying tumor cells, is sequentially hydrolyzed by two ectonucleotidases: CD39 converts ATP to AMP, and CD73 subsequently converts AMP to adenosine.[1][9] Adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, such as T cells and natural killer (NK) cells, triggering immunosuppressive signals that dampen their anti-tumor activity.[10][11]
Comparative Analysis of CD73 Inhibitors
This section provides a head-to-head comparison of quemliclustat and oleclumab, highlighting their key characteristics and available data.
Table 1: Key Characteristics of Quemliclustat and Oleclumab
| Feature | Quemliclustat (AB680) | Oleclumab (MEDI9447) |
| Modality | Small Molecule | Monoclonal Antibody (human IgG1λ) |
| Target | Soluble and membrane-bound CD73[12][13] | CD73[14] |
| Mechanism of Action | Reversible, competitive inhibitor[15][16] | Binds to CD73, blocking its activity[14] |
| Administration | Intravenous[17] | Intravenous[18] |
Table 2: Preclinical and Clinical Data Summary
| Parameter | Quemliclustat (AB680) | Oleclumab |
| Potency | Ki = 5 pM[15][16] | High-affinity binding[8] |
| Selectivity | Selective for CD73[15][16] | Selective for CD73[18] |
| Key Preclinical Findings | Restored T-cell proliferation and cytokine secretion in vitro; demonstrated anti-tumor activity alone and in combination with anti-PD-1 in a mouse melanoma model.[15][17] | In preclinical models, combination with other immunotherapies showed anti-tumor activity.[14] |
| Key Clinical Findings | Well-tolerated with a long half-life suitable for biweekly administration.[16][17] In a Phase 1b/2 study (ARC-8) for pancreatic cancer, showed a manageable safety profile and early signs of clinical activity in combination with chemotherapy and an anti-PD-1 antibody.[12] | Manageable safety profile alone and in combination with durvalumab. Showed evidence of antitumor activity in immunotherapy-resistant tumors.[18][19][20] Objective response rates in a Phase I study in combination with durvalumab were 2.4% in colorectal cancer, 4.8% in pancreatic cancer, and 9.5% in non-small-cell lung cancer.[18][19][20] |
Experimental Methodologies
The evaluation of CD73 inhibitors relies on a series of well-established in vitro and in vivo assays.
In Vitro CD73 Enzymatic Activity Assay
A common method to assess the enzymatic activity of CD73 is through a colorimetric or luminescence-based assay that measures the product of the enzymatic reaction.
Protocol Outline:
-
Reagent Preparation: Recombinant human CD73 enzyme or cells expressing CD73 are prepared in an appropriate assay buffer. The substrate, AMP, and the test inhibitor at various concentrations are also prepared.[3][21]
-
Reaction Incubation: The enzyme, substrate, and inhibitor are mixed and incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the enzymatic reaction to proceed.[22]
-
Detection: The reaction is stopped, and the amount of product (inorganic phosphate or adenosine) is quantified.
-
Colorimetric Method (Malachite Green): This method detects the release of inorganic phosphate, a product of AMP hydrolysis. The malachite green reagent forms a colored complex with phosphate, which can be measured spectrophotometrically.[23]
-
Luminescence-based Method: This assay can measure the remaining AMP substrate. For instance, the AMP-Glo Assay system uses a series of enzymatic reactions to convert the remaining AMP into ATP, which is then used by luciferase to generate light. The light output is inversely proportional to CD73 activity.[22]
-
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) of the test compound, which represents its potency in inhibiting CD73 activity.
In Vivo Tumor Model Evaluation
Syngeneic mouse tumor models are crucial for assessing the in vivo efficacy of adenosine pathway inhibitors and their impact on the anti-tumor immune response.
References
- 1. Inhibition of the Adenosine Pathway to Potentiate Cancer Immunotherapy: Potential for Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Clinical Significance of CD73 in Cancer [mdpi.com]
- 6. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Clinical Significance of CD73 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting adenosine in cancer immunotherapy: a review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. arcusbio.com [arcusbio.com]
- 13. Population Pharmacokinetics of Quemliclustat, a Potent, Selective, and Reversible CD73 Inhibitor, in Patients with Cancer – ScienceOpen [scienceopen.com]
- 14. PACIFIC-9: Phase III trial of durvalumab + oleclumab or monalizumab in unresectable stage III non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arcusbio.com [arcusbio.com]
- 18. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of CD73-IN-6
This document provides crucial safety and logistical information for the proper disposal of CD73-IN-6, a chemical compound utilized in laboratory settings. The following procedures are designed to ensure the safety of research personnel and to mitigate environmental contamination. Adherence to these guidelines is essential for all researchers, scientists, and drug development professionals handling this substance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Synonyms | Not Available |
| Formula | C₂₀H₁₅N₇O₂ |
| Molecular Weight | 385.38 |
| CAS Number | 2757808-96-9 |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1) : Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.[1]
Precautionary Measures:
-
P264 : Wash skin thoroughly after handling.[1]
-
P270 : Do not eat, drink or smoke when using this product.[1]
-
P273 : Avoid release to the environment.[1]
-
P301 + P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330 : Rinse mouth.[1]
-
P391 : Collect spillage.[1]
-
P501 : Dispose of contents/ container to an approved waste disposal plant.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Waste Collection:
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: If this compound is in a solvent, collect the solution in a sealed, leak-proof container. The container must be compatible with the solvent used and clearly labeled with the contents.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and paper towels, should be treated as hazardous waste and collected in a designated, sealed container.
3. Labeling:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic," "Environmental Hazard").
4. Storage:
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
5. Disposal:
-
Dispose of the collected waste through an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling CD73-IN-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of CD73-IN-6, a potent small molecule inhibitor. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE) and Safety Recommendations
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE and safety measures.
| PPE / Safety Measure | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination, protecting the inner glove and skin. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder and potential splashes of solutions containing the compound. |
| Respiratory Protection | NIOSH-approved N95 or P100 respirator | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Lab Coat | Full-cuff, long-sleeved lab coat | Protects skin and personal clothing from contamination. |
| Ventilation | Certified chemical fume hood | All handling of powdered this compound and preparation of stock solutions should be performed in a fume hood to minimize inhalation exposure. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: A flowchart illustrating the key steps for the safe laboratory handling of this compound.
Detailed Experimental Protocol
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on a lab coat, safety glasses, and two pairs of nitrile gloves. If a fume hood is not available for weighing, a respirator is required.
-
Work Area Preparation: Work in a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Use an analytical balance inside the fume hood. To minimize aerosolization, do not pour the powder directly. Use a spatula to carefully transfer the desired amount to a tared weigh boat or microcentrifuge tube.
-
Stock Solution Preparation: this compound is soluble in DMSO. Prepare a concentrated stock solution by adding the solvent directly to the vessel containing the weighed powder. Cap the vessel securely and vortex until fully dissolved.
2. Experimentation:
-
Perform all dilutions and experimental procedures with the this compound solution within the fume hood.
-
Handle all solutions with the same level of precaution as the powdered compound.
3. Cleanup and Disposal:
-
Decontamination: After completing the experiment, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Waste Disposal: this compound is classified as very toxic to aquatic life and should be disposed of as hazardous chemical waste.[1]
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, weigh boats, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, sealed hazardous liquid waste container. Do not dispose of down the drain.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: outer gloves, lab coat, inner gloves, and finally, eye protection. Wash hands thoroughly with soap and water after removing all PPE.
CD73 Signaling Pathway Inhibition
The following diagram illustrates the mechanism of action of this compound.
Caption: Diagram showing this compound inhibiting the conversion of AMP to adenosine by the CD73 enzyme.
By inhibiting the enzymatic activity of CD73, this compound blocks the production of extracellular adenosine. Adenosine is a signaling molecule that can promote an immunosuppressive tumor microenvironment. Therefore, by reducing adenosine levels, this compound can help to restore anti-tumor immune responses.
This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any new chemical compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
